1-(2-Chlorophenyl)-2-thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)thiourea | |
|---|---|---|
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InChI |
InChI=1S/C7H7ClN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
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InChI Key |
YZUKKTCDYSIWKJ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)Cl | |
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Molecular Formula |
C7H7ClN2S | |
| Record name | THIOUREA, (2-CHLOROPHENYL)- | |
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DSSTOX Substance ID |
DTXSID4063799 | |
| Record name | (2-Chlorophenyl)thiourea | |
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Molecular Weight |
186.66 g/mol | |
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Physical Description |
Thiourea, (2-chlorophenyl)- appears as needles or plates. Used as an herbicide. Not registered as a pesticide in the U.S. (EPA, 1998), Solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] Colorless odorless solid; [FAHAZMAT] | |
| Record name | THIOUREA, (2-CHLOROPHENYL)- | |
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| Record name | N-(2-Chlorophenyl)thiourea | |
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Solubility |
VERY SOL IN WATER; SLIGHTLY SOL IN AMMONIA, Sol in alcohol, benzene | |
| Record name | N-(2-CHLOROPHENYL)THIOUREA | |
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Vapor Pressure |
0.00035 [mmHg] | |
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Color/Form |
NEEDLES OR PLATES | |
CAS No. |
5344-82-1 | |
| Record name | THIOUREA, (2-CHLOROPHENYL)- | |
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Melting Point |
294.8 to 295.7 °F (EPA, 1998), 146 °C | |
| Record name | THIOUREA, (2-CHLOROPHENYL)- | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Chlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chlorophenyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiourea derivatives. This document details the experimental protocol for its synthesis, methods for its purification, and a summary of its key characterization data.
Core Concepts
This compound belongs to the class of N-monosubstituted thioureas. The presence of the thiourea moiety (-NH-C(S)-NH-) imparts a range of chemical properties and biological activities to the molecule. The 2-chlorophenyl substituent can further influence its steric and electronic properties, potentially modulating its interaction with biological targets.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reaction of 2-chloroaniline with ammonium thiocyanate in an acidic medium, followed by thermal rearrangement.
Experimental Protocol
Materials:
-
2-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium thiocyanate (NH₄SCN)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Formation of 2-Chlorophenylammonium Chloride: In a round-bottom flask, dissolve 2-chloroaniline in distilled water. To this solution, add concentrated hydrochloric acid dropwise while stirring in an ice bath to form the 2-chlorophenylammonium chloride salt.
-
Reaction with Ammonium Thiocyanate: To the solution of 2-chlorophenylammonium chloride, add an equimolar amount of ammonium thiocyanate.
-
Reflux: The reaction mixture is then refluxed for approximately 1.5 to 2 hours.[1] The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring. The precipitated crude this compound is collected by vacuum filtration and washed with cold water.[1]
-
Purification by Recrystallization: The crude product is purified by recrystallization. Ethanol is a commonly used solvent for the recrystallization of aryl-substituted thioureas.[2] Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot filtered. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold ethanol, and dried.[2]
Characterization
The structure and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₇ClN₂S |
| Molecular Weight | 186.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 146-149 °C |
Spectroscopic Data
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, and C-N functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching vibrations |
| ~1600-1500 | N-H bending vibrations |
| ~1400-1300 | C-N stretching vibrations |
| ~800-700 | C=S stretching vibration |
| ~750 | C-Cl stretching vibration |
Note: The exact peak positions may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are crucial for confirming the chemical structure. Due to the electron-withdrawing effect of the chlorine atom, the protons on the phenyl ring are expected to be deshielded.[3]
¹H NMR (Expected Chemical Shifts):
-
Aromatic Protons (C₆H₄): Multiplets in the range of δ 7.0-8.0 ppm.
-
N-H Protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR (Expected Chemical Shifts):
-
C=S Carbon: δ 180-185 ppm.
-
Aromatic Carbons: δ 120-140 ppm.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound.
Synthesis and Purification Workflow
Synthesis and Purification Workflow of this compound.
Potential Biological Activity: Induction of Apoptosis
Thiourea derivatives, including those with chlorophenyl substituents, have been investigated for their cytotoxic effects on cancer cells. One of the proposed mechanisms of action is the induction of apoptosis, or programmed cell death.
While the specific signaling pathway for this compound is a subject of ongoing research, a generalized pathway for apoptosis induction by cytotoxic agents often involves the intrinsic (mitochondrial) pathway.
Generalized Intrinsic Apoptosis Pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol and characterization data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. Further investigation into the specific biological mechanisms of this compound could unveil its therapeutic potential.
References
Spectroscopic Analysis of 1-(2-Chlorophenyl)-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-Chlorophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. The information presented herein is curated to assist in the characterization and quality control of this compound.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₇H₇ClN₂S.[1][2][3][4][5] It belongs to the class of thiourea derivatives, which are known for a wide range of biological activities and as versatile intermediates in organic synthesis.[6]
Molecular Structure:
Caption: Molecular structure of this compound.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, the NMR and IR data are predicted based on the analysis of closely related analogs, including 1-phenyl-2-thiourea and other substituted phenylthioureas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the thiourea moiety.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.35 | Singlet | 1H | NH (Thiourea) |
| ~ 7.2-7.5 | Multiplet | 4H | Aromatic CH |
| ~ 3.55 | Singlet | 2H | NH₂ (Thiourea) |
Note: The chemical shifts of the NH and NH₂ protons can be broad and their positions may vary depending on the solvent and concentration. A research article confirms the presence of a singlet at 9.35 ppm for the -NH proton and a singlet at 3.55 ppm for the -NH₂ protons in o-chlorophenyl thiourea.[7]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180-185 | C=S (Thiourea) |
| ~ 120-140 | Aromatic C |
| ~ 125-135 | Aromatic C-Cl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Medium-Strong, Broad | N-H Stretching (Thiourea NH and NH₂) |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 1600-1450 | Medium-Strong | C=C Stretching (Aromatic Ring) |
| ~ 1500 | Strong | C-N Stretching (Thiourea) |
| ~ 1350 | Medium | C=S Stretching (Thiourea) |
| ~ 750 | Strong | C-Cl Stretching |
The characteristic C=S stretching vibration in thiourea and its derivatives is a key diagnostic peak.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[1][3]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 186 | High | Molecular Ion [M]⁺ |
| 151 | Medium | [M - Cl]⁺ |
| 127 | High | [C₆H₄Cl]⁺ |
| 92 | Medium | [C₆H₄N]⁺ |
The fragmentation pattern is consistent with the cleavage of the thiourea side chain and the loss of the chlorine atom from the phenyl ring.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.
Mass Spectrometry
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns.[9]
-
Electron energy: 70 eV.
-
Mass Analyzer:
-
A quadrupole or time-of-flight (TOF) analyzer can be used.
Data Acquisition:
-
Mass range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different analytical techniques.
Caption: A general workflow for the spectroscopic characterization of a chemical compound.
Caption: The complementary nature of different spectroscopic techniques in structure determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. (2-Chlorophenyl)thiourea - Wikipedia [en.wikipedia.org]
- 6. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea [webbook.nist.gov]
Crystal Structure of 1-(2-Chlorophenyl)-2-thiourea Remains Elusive Despite Extensive Search
A comprehensive investigation into the crystal structure of 1-(2-chlorophenyl)-2-thiourea has revealed a significant gap in the scientific literature, with no publicly available, detailed crystallographic data for this specific compound. This absence of foundational structural information precludes the creation of an in-depth technical guide as requested, which would necessitate quantitative data for molecular geometry and crystal packing.
Despite extensive searches across a wide range of scientific databases and literature repositories, a definitive single-crystal X-ray diffraction study detailing the atomic coordinates, bond lengths, bond angles, and crystal system of this compound could not be located. While information on the synthesis and general properties of this and related thiourea derivatives is available, the precise three-dimensional arrangement of atoms in the crystalline state remains undetermined from existing publications.
Information on Related Compounds and General Synthesis
Thiourea derivatives are a well-studied class of compounds with diverse applications. The synthesis of this compound is typically achieved through the reaction of 2-chlorophenyl isothiocyanate with a suitable amine or by the reaction of 2-chloroaniline with a thiocyanate salt. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can confirm the chemical identity and connectivity of the synthesized compound, but they do not provide the detailed spatial information that a crystal structure determination offers.
The Importance of Crystal Structure Determination
The determination of a molecule's crystal structure is paramount for a thorough understanding of its properties and potential applications, particularly in the fields of materials science and drug development. This experimental technique provides precise measurements of the molecular geometry, including bond lengths and angles, as well as insights into the intermolecular interactions that govern the packing of molecules in the solid state. This information is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional shape of a molecule influences its biological activity.
-
Polymorphism Screening: Identifying different crystalline forms of a compound, which can have significant impacts on its solubility, stability, and bioavailability.
-
Computational Modeling: Providing an accurate starting point for theoretical calculations to predict various chemical and physical properties.
Future Directions
Given the absence of published crystallographic data, the determination of the crystal structure of this compound would require a new experimental investigation. The typical workflow for such a study is outlined below.
Experimental Workflow for Crystal Structure Determination
Figure 1. A generalized workflow for the experimental determination of a small molecule crystal structure.
literature review on the synthesis of substituted thioureas
An In-depth Technical Guide to the Synthesis of Substituted Thioureas for Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted thioureas is a cornerstone of medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] This guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted thioureas, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological pathways.
Core Synthetic Methodologies
The preparation of substituted thioureas can be broadly categorized into several key synthetic routes. The most prevalent and versatile methods involve the reaction of isothiocyanates with amines and the condensation of amines with carbon disulfide. Other notable methods include synthesis from cyanamides and the use of Lawesson's reagent for the thionation of ureas.
Synthesis from Isothiocyanates and Amines
The reaction between an isothiocyanate and a primary or secondary amine is the most widely employed method for synthesizing N,N'-disubstituted thioureas.[2] This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. The reaction is typically high-yielding, proceeds under mild conditions, and has a broad substrate scope.[2]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add the corresponding isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography to yield the desired N,N'-disubstituted thiourea.
Synthesis from Amines and Carbon Disulfide
An alternative and environmentally friendly approach for the synthesis of both symmetrical and unsymmetrical thioureas involves the reaction of amines with carbon disulfide.[3] This method often proceeds through a dithiocarbamate intermediate. Aqueous reaction media can be employed, making this a green synthetic route.[3]
-
Reaction Mixture Preparation: In a 5 mL glass tube, prepare a mixture of the primary amine (0.2 mmol), carbon disulfide (0.24 mmol), and a secondary amine (0.24 mmol) in dimethyl sulfoxide (DMSO) (2 mL).
-
Reaction Conditions: Stir the reaction mixture at 70 °C for 1-12 hours.
-
Work-up: After the reaction is complete, add water and ethyl acetate to the mixture.
-
Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.
Quantitative Data on Thiourea Synthesis
The efficiency of thiourea synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize quantitative data from the literature for different synthetic approaches.
Table 1: Synthesis of Substituted Thioureas from Isothiocyanates and Amines
| Entry | Isothiocyanate | Amine | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenyl isothiocyanate | Benzylamine | DCM | 2 | 95 | [4] |
| 2 | Benzyl isothiocyanate | Aniline | THF | 3 | 92 | [4] |
| 3 | Ethyl isothiocyanate | Piperidine | Ethanol | 1 | 98 | [5] |
| 4 | 4-Chlorophenyl isothiocyanate | Cyclohexylamine | Acetonitrile | 4 | 90 | [6] |
| 5 | 1-Naphthyl isothiocyanate | 1,3-Phenylenediamine | DCM | 24 | 82 | [6] |
Table 2: Synthesis of Substituted Thioureas from Amines and Carbon Disulfide
| Entry | Amine 1 | Amine 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Naphthylamine | Diethylamine | Toluene | 70 | 12 | 58 | [7] |
| 2 | 2-Naphthylamine | Diethylamine | DMSO | 70 | 1 | 95 | [7] |
| 3 | Aniline | Morpholine | DMSO | 70 | 2 | 91 | [7] |
| 4 | Benzylamine | Pyrrolidine | Water | 80-90 | 6 | 85 | [8] |
| 5 | n-Butylamine | Di-n-butylamine | Water | 80-90 | 5 | 88 | [8] |
Role of Substituted Thioureas in Drug Development and Signaling Pathways
Substituted thioureas are of significant interest in drug development due to their ability to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.
Enzyme Inhibition
Many thiourea derivatives have been identified as potent enzyme inhibitors. For instance, they have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the progression of Alzheimer's disease.[9] Certain thiourea derivatives also act as inhibitors of sirtuins (SIRTs), a class of histone deacetylases involved in cellular processes related to cancer.[10]
Modulation of Cancer Signaling Pathways
In the context of oncology, substituted thioureas have been found to impact critical signaling pathways such as the RAS-RAF-MAPK and PI3K/mTORC1 pathways.[11][12] By interacting with key proteins in these cascades, they can inhibit cancer cell proliferation and induce apoptosis.[13] For example, diarylthiourea derivatives have been shown to arrest the cell cycle in the S phase and activate caspase-3, leading to apoptosis in breast cancer cells.[13]
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Potential of Chlorophenyl Thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives substituted with a chlorophenyl moiety represent a promising class of compounds with a broad spectrum of biological activities. Their versatile scaffold allows for structural modifications that can fine-tune their pharmacological properties, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant biological activities of chlorophenyl thiourea derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and development in this area.
Anticancer Activity
Chlorophenyl thiourea derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and interference with critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various chlorophenyl thiourea derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | |
| N1,N3-disubstituted-thiosemicarbazone bearing a benzodioxole moiety | HCT116, HepG2, MCF-7 | 1.11, 1.74, 7.0 (respectively) | [1] |
| Optically active thiourea derivatives (IVe, IVf, IVh) | Ehrlich Ascites Carcinoma (EAC) | 10 - 24 | [2] |
| Optically active thiourea derivatives (IVe, IVf, IVh) | MCF-7 (Breast Cancer) | 15 - 30 | [2] |
| Optically active thiourea derivatives (IVe, IVf, IVh) | HeLa (Cervical Cancer) | 33 - 48 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Chlorophenyl thiourea derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the chlorophenyl thiourea derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[2]
-
Formazan Formation: Incubate the plates for 1.5 hours at 37°C to allow the viable cells to reduce the MTT into insoluble formazan crystals.[2]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Inhibition of Cyclooxygenase-2 (COX-2)
Several thiourea derivatives have been shown to exert their anticancer effects through the inhibition of the COX-2 enzyme.[4] COX-2 is an inducible enzyme that plays a crucial role in inflammation and is often overexpressed in various cancers, contributing to tumor growth, angiogenesis, and metastasis.[5][6]
Caption: Inhibition of the COX-2 signaling pathway by chlorophenyl thiourea derivatives.
Antimicrobial Activity
Chlorophenyl thiourea derivatives have emerged as potent antimicrobial agents against a range of pathogenic bacteria and fungi. Their efficacy is attributed to their ability to disrupt essential microbial processes.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various chlorophenyl thiourea derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference |
| 4-chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus, Staphylococcus epidermidis | 0.5 - 2 | [7] |
| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Staphylococcus aureus | 32 | [8] |
| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Escherichia coli, Salmonella enteritidis, Pseudomonas aeruginosa, Candida spp. | 32 - 1024 | [8] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | 125 | [4] |
| 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas | Various microbial strains | 500 - 1000 | [9] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[7][10][11]
Materials:
-
Sterile Petri dishes
-
Muller-Hinton Agar (MHA)
-
Bacterial or fungal cultures
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Chlorophenyl thiourea derivatives (dissolved in a suitable solvent)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plates.[11]
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.[10]
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the chlorophenyl thiourea derivative solution, positive control, and negative control into separate wells.[10]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the substances into the agar.[10]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of chlorophenyl thiourea derivatives.
Antioxidant Activity
Several chlorophenyl thiourea derivatives have been reported to possess significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
Quantitative Antioxidant Activity Data
The antioxidant capacity of chlorophenyl thiourea derivatives is often evaluated using radical scavenging assays, with the results expressed as IC50 values.
| Compound/Derivative | Assay | IC50 | Reference |
| 1,3-bis(3,4-dichlorophenyl)thiourea | DPPH Assay | 45 µg/mL | [12] |
| 1,3-bis(3,4-dichlorophenyl)thiourea | ABTS Assay | 52 µg/mL | [12] |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH Assay | 0.710 ± 0.001 mM | [13] |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS Assay | 0.044 ± 0.001 mM | [13] |
| 4-[3-(4-Chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c) | ABTS Assay | 1.08 ± 0.44 µM | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing the free radical scavenging activity of compounds.[12][15][16]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Chlorophenyl thiourea derivatives (dissolved in a suitable solvent)
-
Positive control (e.g., ascorbic acid, BHT)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the chlorophenyl thiourea derivatives and the positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the different concentrations of the test compounds or standard to their respective wells.[15]
-
DPPH Addition: Add 100 µL of the DPPH working solution to each well and mix thoroughly.[15]
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[16]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[12]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from the plot of percent inhibition versus concentration.[15]
Experimental Protocol: ABTS Radical Scavenging Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method to determine antioxidant activity.[17][18][19]
Materials:
-
ABTS stock solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Chlorophenyl thiourea derivatives
-
Positive control (e.g., Trolox, ascorbic acid)
-
Spectrophotometer
Procedure:
-
ABTS•+ Radical Generation: Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[17]
-
Working Solution Preparation: On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Reaction: Add a small volume (e.g., 10-20 µL) of the test compound or standard to a 96-well plate, followed by a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution.[17]
-
Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[17]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[18]
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value as described for the DPPH assay.[17]
Enzyme Inhibition
The biological activities of chlorophenyl thiourea derivatives are often linked to their ability to inhibit specific enzymes involved in various pathological processes.
Enzyme Inhibition Data
| Compound/Derivative | Target Enzyme | Inhibition Data | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | IC50 = 50 µg/mL | [20] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | IC50 = 60 µg/mL | [20] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives | Butyrylcholinesterase (BChE) | Good inhibitory activity | [18] |
| 4-chloro-3-nitrophenylthiourea derivatives | Bacterial Topoisomerase II | Effective inhibitors | [7] |
Experimental Protocol: Bacterial Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation activity of bacterial topoisomerase II.[21][22][23]
Materials:
-
Purified bacterial topoisomerase II (e.g., DNA gyrase or topoisomerase IV)
-
Kinetoplast DNA (kDNA)
-
Reaction buffer
-
ATP
-
Chlorophenyl thiourea derivatives
-
Loading dye
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, kDNA, and ATP.
-
Inhibitor Addition: Add the chlorophenyl thiourea derivative at various concentrations to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Add the purified topoisomerase II enzyme to initiate the reaction.[21]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[21]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel to separate the catenated and decatenated DNA.[22]
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the presence of catenated DNA (which migrates slower) compared to the control where the DNA is decatenated (migrates faster).
Conclusion
Chlorophenyl thiourea derivatives represent a versatile and promising class of bioactive compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, antioxidant, and enzyme-inhibitory activities warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the continued exploration and optimization of these promising molecules.
References
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hereditybio.in [hereditybio.in]
- 8. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. benchchem.com [benchchem.com]
- 16. marinebiology.pt [marinebiology.pt]
- 17. benchchem.com [benchchem.com]
- 18. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action: A Technical Deep Dive into 1-(2-Chlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chlorophenyl)-2-thiourea, a member of the versatile thiourea class of compounds, has garnered scientific interest for its potential biological activities. While comprehensive research dedicated solely to this specific molecule remains somewhat nascent, this technical guide consolidates the existing, albeit often indirect, evidence to illuminate its potential mechanisms of action. Drawing upon studies of structurally related chlorophenyl- and dichlorophenyl-thiourea derivatives, this document explores its probable roles in anticancer, antimicrobial, and enzyme inhibitory activities. This guide presents available quantitative data, detailed experimental protocols for relevant assays, and visualizes potential signaling pathways and experimental workflows to provide a foundational understanding for future research and drug development endeavors.
Introduction
Thiourea and its derivatives represent a significant class of compounds in medicinal chemistry, known to exhibit a wide array of pharmacological properties including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2][3][4] The presence of a halogen atom, such as chlorine, on the phenyl ring is often associated with enhanced biological activity.[5] This guide focuses on this compound, aiming to provide a detailed overview of its investigated and putative mechanisms of action based on the current scientific landscape.
Potential Anticancer Activity
While direct studies on the anticancer potency of this compound are limited, research on structurally analogous dichlorophenyl-thiourea derivatives provides significant insights into its potential efficacy and mechanisms.
Cytotoxicity
Studies on 1,3-disubstituted thiourea derivatives with dichloro substitutions have demonstrated potent cytotoxic effects against a panel of human cancer cell lines.[6] It is plausible that this compound exerts similar cytotoxic activity.
Table 1: Cytotoxicity of Structurally Related Dichlorophenyl-Thiourea Derivatives [6]
| Compound | Cell Line | IC50 (µM) |
| 1-(3,4-Dichlorophenyl)-3-(...)-thiourea | SW480 (Colon) | 7.3 - 9.0 |
| " | SW620 (Colon) | 1.5 - 8.9 |
| " | PC3 (Prostate) | 6.9 - 13.7 |
| " | K-562 (Leukemia) | ≤ 10 |
| " | HaCaT (Normal Keratinocytes) | > 10 (indicating selectivity) |
Induction of Apoptosis
A key mechanism underlying the anticancer activity of many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Dichlorophenyl-thiourea derivatives have been shown to be potent inducers of late-stage apoptosis in cancer cells.[6]
Table 2: Apoptosis Induction by a Structurally Related Dichlorophenyl-Thiourea Derivative [6]
| Cell Line | Percentage of Cells in Late Apoptosis (%) |
| SW480 (Colon) | 95 ± 1.5 |
| SW620 (Colon) | 99 ± 0.5 |
| K-562 (Leukemia) | 73 ± 2.0 |
This pro-apoptotic effect is likely mediated through the activation of caspase cascades, a family of proteases central to the execution of apoptosis.
Cell Cycle Arrest
Investigations into dichlorophenyl urea compounds, which are structurally similar to the target molecule, have revealed the ability to induce cell cycle arrest at the G0/G1 phase in human leukemia (HL-60) cells.[3] This arrest is accompanied by the modulation of key cell cycle regulatory proteins.
Potential Mechanism of Cell Cycle Arrest:
-
Downregulation of:
-
Cyclin D1
-
Cyclin E2
-
Cyclin-dependent kinase 2 (CDK2)
-
Cyclin-dependent kinase 4 (CDK4)
-
-
Upregulation of:
-
CDK inhibitor p21(WAF1/Cip1)
-
CDK inhibitor p27(Kip1)
-
Figure 1: Potential mechanism of G0/G1 cell cycle arrest.
Putative Signaling Pathway Involvement
The broader class of thiourea derivatives has been implicated in the modulation of several critical cancer-related signaling pathways, including:
-
Wnt/β-catenin Pathway: Some thiourea derivatives have been shown to inhibit this pathway, which is often dysregulated in cancer.
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a common mechanism for anticancer drugs. While direct evidence is lacking for this compound, this remains a plausible avenue of action.
Potential Enzyme Inhibition
Enzyme inhibition is another prominent biological activity of thiourea derivatives.
Polyphenol Oxidase (PPO) Inhibition
A study on the closely related 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) demonstrated extraordinary inhibitory activity against polyphenol oxidase (PPO), a key enzyme in fruit and vegetable browning.[1]
Table 3: PPO Inhibitory Activity of a Structurally Related Compound [1]
| Compound | Enzyme | IC50 |
| 1-(2,5-Dichlorophenyl)-2-thiourea | Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol/L |
The proposed mechanism involves the binding of the thiourea derivative to the active site of PPO, leading to conformational changes in the enzyme and subsequent loss of activity.
Other Potential Enzyme Targets
Thiourea derivatives have been reported to inhibit a range of other enzymes, including:
-
Urease: Chlorinated thiourea derivatives have shown potent urease inhibitory activity.[6]
-
Cholinesterases: While some thiourea compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a screening study indicated that 1-(2-chlorophenyl)-3-phenylthiourea exhibited weak activity (IC50 > 100 µg/mL).[3]
Potential Antimicrobial and Antifungal Activity
The thiourea scaffold is a common feature in many antimicrobial and antifungal agents. The presence of a chlorophenyl group may enhance this activity. The proposed mechanism for antibacterial action involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with a compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 3: Logical relationship in apoptosis detection.
Conclusion and Future Directions
The available evidence, primarily from structurally related compounds, suggests that this compound holds promise as a bioactive molecule with potential applications in oncology and as an antimicrobial agent. Its likely mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes.
Future research should focus on a number of key areas to fully elucidate the therapeutic potential of this compound:
-
Direct Biological Evaluation: Comprehensive screening of this compound against a wide panel of cancer cell lines and microbial strains to determine its specific IC50 values.
-
Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific protein targets of the compound.
-
Signaling Pathway Analysis: Investigating the direct effects of this compound on key signaling pathways implicated in cancer, such as the Wnt/β-catenin, EGFR, and VEGFR pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in preclinical animal models of cancer and infectious diseases.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A flow-cytometry-based method to simplify the analysis and quantification of protein association to chromatin in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 1-(2-Chlorophenyl)-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 1-(2-Chlorophenyl)-2-thiourea. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the thiourea moiety. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful computational microscope to understand and predict the behavior of this molecule at the atomic level. This guide details the standard computational methodologies, expected outcomes, and the synergy between theoretical calculations and experimental results.
Introduction to this compound
This compound belongs to the class of N-arylthiourea derivatives, which are known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The presence of a chlorophenyl group can significantly influence its electronic distribution, reactivity, and biological interactions. Understanding its three-dimensional structure, vibrational modes, and electronic characteristics is crucial for designing novel therapeutic agents and functional materials.
Computational Methodology
The predominant method for quantum chemical calculations of organic molecules like this compound is Density Functional Theory (DFT). This approach provides a good balance between computational cost and accuracy.
Geometry Optimization
The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule, which corresponds to the minimum energy on the potential energy surface.
Experimental Protocol (Computational):
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Becke, 3-Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and reliable choice.
-
Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.
-
Procedure: An initial guess for the molecular structure is created. The geometry is then optimized iteratively until the forces on each atom are close to zero, and the energy change between successive steps is negligible. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.
Vibrational Analysis
Theoretical vibrational analysis is essential for interpreting experimental FT-IR and FT-Raman spectra. It allows for the assignment of specific vibrational modes to the observed spectral bands.
Experimental Protocol (Computational):
-
Method: Following geometry optimization, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.
Electronic Properties Analysis
The electronic properties of a molecule, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding its reactivity and electronic transitions.
Experimental Protocol (Computational):
-
Method: The energies and spatial distributions of the HOMO and LUMO are calculated at the optimized geometry using the same DFT method and basis set.
-
Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[1] The analysis of which atoms contribute most to these frontier orbitals provides insight into the sites of electrophilic and nucleophilic attack.
Experimental Protocols
Quantum chemical calculations are most powerful when used in conjunction with experimental data.
Synthesis
The synthesis of this compound can be achieved through the reaction of 2-chloroaniline with an appropriate isothiocyanate source.
Experimental Protocol (Synthesis):
-
Dissolve 2-chloroaniline in a suitable solvent (e.g., acetone).
-
Add a source of thiocyanate, such as ammonium thiocyanate, often in the presence of an acid catalyst.
-
The reaction mixture is typically refluxed for several hours.
-
The product is then isolated by filtration, washed, and purified by recrystallization.[2]
Spectroscopic Characterization
FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the functional groups and characterize the vibrational modes of the molecule.
Experimental Protocol (Spectroscopy):
-
FT-IR: The sample is mixed with KBr and pressed into a pellet. The spectrum is recorded in the 4000-400 cm⁻¹ range.
-
FT-Raman: A crystalline sample is irradiated with a laser, and the scattered light is analyzed. The spectrum is also typically recorded in the 4000-100 cm⁻¹ range.
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule.
Experimental Protocol (UV-Vis):
-
The compound is dissolved in a suitable solvent (e.g., ethanol or methanol).
-
The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).
-
The observed absorption bands correspond to electronic transitions, which can be correlated with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.
Data Presentation
The following tables summarize the types of quantitative data obtained from quantum chemical calculations for this compound. The values presented are representative and based on typical results for similar molecules.
Table 1: Optimized Geometrical Parameters (Representative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=S | 1.68 | - | - |
| C-N (Thiourea) | 1.38 | - | - |
| C-Cl | 1.75 | - | - |
| N-C-N | - | 118.0 | - |
| C-N-C (Aryl) | - | 125.0 | - |
| C-C-N-C | - | - | 45.0 |
Table 2: Vibrational Wavenumbers (cm⁻¹) and Assignments (Representative)
| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (Vibrational Mode) |
| ~3300 | ~3300 | ~3350 | N-H stretching |
| ~3050 | ~3050 | ~3060 | Aromatic C-H stretching |
| ~1600 | ~1600 | ~1590 | C=C aromatic stretching |
| ~1540 | ~1540 | ~1550 | N-H bending |
| ~1240 | ~1240 | ~1250 | C=S stretching |
| ~750 | ~750 | ~760 | C-Cl stretching |
Table 3: Electronic Properties (Representative)
| Parameter | Value (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Visualization of Workflows and Relationships
Workflow for Quantum Chemical Calculations
Caption: Workflow for quantum chemical calculations.
Relationship Between Experimental and Theoretical Analysis
Caption: Experimental and theoretical synergy.
Conclusion
Quantum chemical calculations, particularly using DFT, serve as an indispensable tool in the study of this compound. They provide detailed insights into the molecule's geometric, vibrational, and electronic properties, which are often challenging to obtain through experimental means alone. The synergy between computational and experimental approaches allows for a robust characterization of the molecule, facilitating the understanding of its chemical behavior and guiding the design of new derivatives with enhanced properties for applications in drug development and materials science. This guide provides the foundational knowledge for researchers to embark on or interpret such computational studies.
References
An In-depth Technical Guide to 1-(2-Chlorophenyl)-2-thiourea: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chlorophenyl)-2-thiourea, a halogenated aromatic thiourea derivative, has been a subject of scientific interest due to its applications in agriculture and potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis are outlined, and quantitative data from various studies are presented in a structured format. Furthermore, this guide explores the compound's mechanism of action, particularly its role as a tyrosinase inhibitor and its potential influence on cellular signaling pathways. Visual diagrams generated using the DOT language are provided to illustrate key processes, offering a valuable resource for researchers in the fields of chemistry, biology, and drug development.
Introduction
This compound, with the chemical formula C₇H₇ClN₂S and CAS number 5344-82-1, is a white crystalline solid.[1][2] It belongs to the class of thiourea compounds, which are characterized by the presence of a thiocarbonyl group flanked by two amino groups. The introduction of a 2-chlorophenyl substituent on one of the nitrogen atoms imparts specific chemical and biological properties to the molecule. Historically, this compound has been investigated for its herbicidal properties, although it is not currently registered as a pesticide in the United States.[1][2] Beyond its agricultural applications, the broader class of phenylthiourea derivatives has been extensively studied for a range of biological activities, including enzyme inhibition and modulation of cellular signaling.
Discovery and History
The synthesis of phenylthiourea derivatives dates back to the late 19th and early 20th centuries with the pioneering work of early organic chemists. While the exact date and discoverer of this compound are not prominently documented in readily available literature, the general synthetic routes to N-aryl thioureas have been well-established for over a century. The primary method for its preparation involves the reaction of 2-chloroaniline with a thiocyanate salt in the presence of an acid. This straightforward synthesis has made it an accessible compound for chemical and biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂S | [1] |
| Molecular Weight | 186.66 g/mol | [1] |
| CAS Number | 5344-82-1 | [1] |
| Appearance | White crystals or powder; needles or plates | [3] |
| Melting Point | 146 °C | [2] |
| Solubility | Soluble in alcohol and benzene | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of 2-chloroaniline with ammonium thiocyanate in an acidic medium. A detailed experimental protocol, adapted from the synthesis of the isomeric 1-(3-chlorophenyl)thiourea, is provided below.[4]
Synthesis of this compound
Materials:
-
2-Chloroaniline
-
Potassium thiocyanate (or Ammonium thiocyanate)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Toluene
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1 equivalent), potassium thiocyanate (1.75 equivalents), and water.
-
Slowly add concentrated hydrochloric acid (approximately 2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After reflux, cool the mixture to room temperature and stir overnight.
-
The precipitated product is collected by filtration and washed thoroughly with water.
-
The crude product is then dried.
-
For purification, single crystals can be grown from a toluene and acetone (1:1) mixture by slow evaporation.[4]
Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets), N-H protons (broad singlets). |
| ¹³C NMR | Aromatic carbons, Thione carbon (C=S). |
| FT-IR (KBr) | N-H stretching, C=S stretching, C-N stretching, Aromatic C-H and C=C stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (186.66 g/mol ). |
Note: The chemical shifts and vibrational frequencies will be influenced by the position of the chlorine atom on the phenyl ring.
Synthesis Workflow Diagram
Biological Activity and Mechanism of Action
Herbicidal Activity
This compound has been reported to possess herbicidal activity.[1] However, specific quantitative data, such as IC₅₀ values against different plant species, are not extensively documented in the available literature. The herbicidal effect of phenylthiourea derivatives is thought to be related to their ability to interfere with essential biological processes in plants.
Inhibition of Tyrosinase
A significant body of research exists on the inhibitory effects of phenylthiourea (PTU) and its derivatives on tyrosinase, a key enzyme in melanin biosynthesis. PTU acts as a potent inhibitor of tyrosinase.[5] The mechanism of inhibition involves the induction of tyrosinase degradation after its maturation in the Golgi apparatus.[5] This post-Golgi degradation is mediated by cysteine proteases and is not dependent on the proteasome pathway.[5]
Modulation of Signaling Pathways
Studies in zebrafish embryos have revealed that phenylthiourea can sensitize developmental processes to alterations in key signaling pathways. Specifically, PTU has been shown to enhance the effects of inhibitors of retinoic acid and Insulin-like Growth Factor (IGF) signaling, leading to craniofacial and muscle development defects.[6] This suggests that this compound may have broader biological effects beyond direct enzyme inhibition, potentially by modulating the cellular response to various signaling cues.
Proposed Signaling Pathway of Phenylthiourea-Induced Tyrosinase Degradation
Conclusion
This compound is a readily synthesizable compound with a history of investigation as a herbicide. While detailed quantitative data on its herbicidal efficacy is limited, the broader class of phenylthiourea derivatives is well-characterized for its biological activities, most notably the inhibition of tyrosinase. The mechanism of action for phenylthiourea involves the targeted degradation of mature tyrosinase, highlighting a specific post-translational regulatory pathway. Furthermore, emerging research suggests that these compounds may modulate cellular signaling pathways, opening new avenues for investigation in developmental biology and pharmacology. This technical guide provides a foundational understanding of this compound, offering detailed protocols and insights that can inform future research and development efforts. Further studies are warranted to fully elucidate the specific biological targets and signaling pathways affected by this compound and to explore its full therapeutic or agrochemical potential.
References
- 1. N-(2-Chlorophenyl)thiourea | C7H7ClN2S | CID 737139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Chlorophenyl)thiourea - Wikipedia [en.wikipedia.org]
- 3. 5344-82-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiourea Sensitizes Zebrafish Cranial Neural Crest and Extraocular Muscle Development to Changes in Retinoic Acid and IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(2-Chlorophenyl)-2-thiourea in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of 1-(2-Chlorophenyl)-2-thiourea and detailed protocols for its evaluation in various in vitro assays. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties.[1][2] this compound, a member of this class, is a promising candidate for further investigation in drug discovery and development.
Potential Biological Activities
This compound is proposed to exhibit a range of biological effects based on the known activities of structurally related thiourea derivatives. These potential activities include:
-
Enzyme Inhibition: Thiourea derivatives are known to inhibit various enzymes, including urease, carbonic anhydrase, tyrosinase, and cholinesterases.[3][4][5] This inhibition is often attributed to the ability of the thiourea moiety to coordinate with metal ions in the enzyme's active site.[6]
-
Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[7][8]
-
Antimicrobial Activity: Thiourea compounds have been shown to possess antibacterial and antifungal properties.[9][10] A proposed mechanism for their antibacterial action involves increasing the permeability of the bacterial cell membrane, which leads to cell death.[9]
-
Antioxidant Activity: Some thiourea derivatives exhibit antioxidant properties by scavenging free radicals.[4][11]
Data Presentation: In Vitro Urease Inhibition
| Compound ID | Aryl Moiety | IC₅₀ against cell-free urease (µM) | IC₅₀ against urease in intact cells (µM) |
| b8 | 4-Fluorophenyl | 1.5 ± 0.1 | 52.5 ± 3.9 |
| b16 | 4-Chlorophenyl | 0.5 ± 0.05 | 35.7 ± 1.7 |
| b19 | 4-Bromophenyl | 0.16 ± 0.05 | 3.86 ± 0.10 |
| AHA (Positive Control) | - | 27.3 ± 1.2 | 170.1 ± 7.8 |
Data sourced from a study on N-monoarylacetothioureas as urease inhibitors.[8] The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the urease activity.
Experimental Protocols
Herein are detailed protocols for evaluating the biological activity of this compound.
In Vitro Urease Inhibition Assay (Indophenol Method)
This assay determines the inhibitory effect of a compound on urease activity by measuring the production of ammonia.
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate buffer (pH 6.8)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
This compound
-
Thiourea (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of Jack Bean Urease solution (1 unit/well).
-
Add 25 µL of various concentrations of this compound to the wells. For the positive control, use thiourea. For the negative control, add solvent only.
-
Add 50 µL of urea solution (100 mM in phosphate buffer) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for a further 10 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Standard antibiotic (e.g., Ampicillin)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). A standard antibiotic should also be tested as a reference.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of related compounds.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro urease inhibition assay.
Caption: General workflow for cell-based assays (Viability and Apoptosis).
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biorbyt.com [biorbyt.com]
- 10. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Chlorophenyl)-2-thiourea in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)-2-thiourea is an organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are a significant area of interest in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and enzyme inhibitory activities. The structural motif of thiourea, characterized by a C=S group flanked by two nitrogen atoms, allows for various substitutions, leading to a vast library of derivatives with distinct biological profiles. The presence of the 2-chlorophenyl group in this compound is expected to influence its lipophilicity and electronic properties, which in turn can modulate its interaction with biological targets.
These application notes provide an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and biological evaluation. While specific experimental data for this exact compound is limited in publicly available literature, the provided protocols are based on established methodologies for analogous thiourea derivatives.
Synthesis of this compound
A general and reliable method for the synthesis of N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocyanate, typically in an acidic medium. For the synthesis of this compound, 2-chloroaniline serves as the starting amine.
Protocol 1: Synthesis of this compound
Materials:
-
2-chloroaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-chloroaniline (1 equivalent) in a mixture of water and ethanol.
-
Slowly add concentrated hydrochloric acid (1.1 equivalents) to the solution while stirring to form the hydrochloride salt of the amine.
-
To this solution, add ammonium thiocyanate (1.2 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, 1H NMR, and 13C NMR spectroscopy.
Caption: Synthetic scheme for this compound.
Applications in Medicinal Chemistry
Thiourea derivatives are known to exhibit a variety of biological activities. While specific data for this compound is not extensively reported, based on the activities of structurally similar compounds, it is a promising candidate for investigation in the following areas:
Antimicrobial Activity
Thiourea derivatives have been widely reported to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of the microbial cell membrane.
Anticancer Activity
Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, inhibition of topoisomerase enzymes, and interference with cell signaling pathways.
Enzyme Inhibition
The thiourea moiety can act as a pharmacophore for interacting with the active sites of various enzymes. Phenylthiourea derivatives have been reported as inhibitors of enzymes such as urease, tyrosinase, and cholinesterases.
Experimental Protocols for Biological Evaluation
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
Caption: General experimental workflow for biological evaluation.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 105 CFU/mL in the wells.
-
Inoculate each well containing the diluted compound with the microbial suspension.
-
Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth. Alternatively, measure the absorbance at 600 nm using a microplate reader.
Protocol 3: Cytotoxicity Assay - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
Prepare various concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme being assayed.
Materials:
-
This compound
-
Target enzyme (e.g., urease, tyrosinase, acetylcholinesterase)
-
Specific substrate for the enzyme
-
Buffer solution appropriate for the enzyme's optimal activity
-
Detection reagent (if necessary)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and a series of dilutions in the assay buffer.
-
In a 96-well plate, add the enzyme solution, the buffer, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the mixture for a specific period at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
Quantitative Data for Structurally Related Compounds
| Compound | Target Enzyme | IC50 (µg/mL) |
| 1-(2-chlorophenyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | >100 |
| 1-(2-chlorophenyl)-3-phenylthiourea | Butyrylcholinesterase (BChE) | >100 |
Data from a study on various thiourea derivatives. Note that higher IC50 values indicate lower potency.
Conclusion
This compound represents a molecule of interest for medicinal chemistry research. Based on the known biological activities of the broader thiourea class, this compound warrants investigation as a potential antimicrobial, anticancer, and enzyme inhibitory agent. The provided protocols offer a comprehensive framework for the synthesis and systematic biological evaluation of this compound, which will be crucial in elucidating its therapeutic potential and mechanism of action. Further studies are required to establish a definitive pharmacological profile for this specific compound.
Application Notes and Protocols for 1-(2-Chlorophenyl)-2-thiourea as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the ligand 1-(2-Chlorophenyl)-2-thiourea. The information is intended to guide researchers in exploring the therapeutic potential of these compounds, particularly in the areas of anticancer and antimicrobial drug development.
Introduction
Thiourea derivatives and their metal complexes are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The presence of sulfur and nitrogen donor atoms in the thiourea moiety allows for versatile coordination with a variety of metal ions, leading to the formation of stable complexes with unique physicochemical and biological properties. This compound is a promising ligand in this class, and its metal complexes are being investigated for their potential as therapeutic agents. The coordination of this ligand to metal centers can enhance its biological efficacy, a phenomenon often attributed to mechanisms like increased lipophilicity and targeted delivery.
Synthesis of Ligand and Metal Complexes
The synthesis of this compound and its subsequent complexation with various transition metals can be achieved through established synthetic routes.
Synthesis of this compound
A common method for the synthesis of N-aryl thioureas involves the reaction of the corresponding amine with a source of thiocyanate.
Protocol for the Synthesis of N-Phenyl-N'-(2-chlorophenyl) thiourea (a related compound):
-
Dissolve 2-chloroaniline (0.02 mol, 2.55 g) in a suitable solvent.
-
Add phenyl isothiocyanate (0.02 mol, 2.39 ml) to the solution.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the solution in an ice bath to precipitate the product.
-
Filter the precipitate, wash with ethanol, and dry under vacuum to obtain N-Phenyl-N'-(2-chlorophenyl) thiourea.[2]
General Synthesis of Metal Complexes
Metal complexes of this compound can be synthesized by reacting the ligand with a metal salt in an appropriate solvent.
General Protocol for Metal Complex Synthesis:
-
Dissolve the this compound ligand in methanol or acetone.
-
Separately, dissolve the metal chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in a suitable solvent.
-
Add the metal salt solution to the ligand solution, typically in a 1:2 metal-to-ligand molar ratio.
-
Stir the reaction mixture at room temperature for approximately one hour to allow for complex formation and precipitation.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the resulting solid complex, wash with water and methanol, and dry under vacuum.[2]
A workflow for the synthesis and characterization of these complexes is depicted below.
Caption: Workflow for the synthesis and evaluation of metal complexes.
Spectroscopic Characterization
The coordination of this compound to a metal ion can be confirmed by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show characteristic bands for N-H, C=S, and C-N stretching. Upon complexation, a shift in the C=S stretching frequency to a lower wavenumber is typically observed, indicating coordination through the sulfur atom.[2] Changes in the N-H stretching frequency may suggest the involvement of the nitrogen atom in coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the diamagnetic complexes (e.g., Zn(II)) can provide further evidence of coordination. A downfield shift of the N-H proton signal and changes in the chemical shifts of the carbons adjacent to the donor atoms are indicative of complex formation.
Potential Applications
Metal complexes of thiourea derivatives have shown promise in various therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potential of metal complexes as anticancer agents.[2][3] The proposed mechanism of action for many of these complexes involves the induction of apoptosis (programmed cell death) in cancer cells, often through the generation of reactive oxygen species (ROS).[2][4]
A study on the closely related N-(2-Chlorophenyl)-N'-Benzoyl Thiourea complexes revealed that the Ni(II) complex exhibited cytotoxic activity against the MCF-7 breast cancer cell line.[4]
Table 1: Anticancer Activity of a Related Ni(II) Complex
| Compound | Cell Line | IC50 (µg/mL) |
| Ni(II) complex of N-(2-Chlorophenyl)-N'-Benzoyl Thiourea | MCF-7 | 122 |
Data from a study on a related N-benzoyl derivative of the target ligand.[4]
ROS-Mediated Apoptosis Signaling Pathway:
The diagram below illustrates a simplified signaling pathway for ROS-mediated apoptosis that may be induced by these metal complexes.
References
- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Testing the Antimicrobial Activity of 1-(2-Chlorophenyl)-2-thiourea
Introduction
Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The compound 1-(2-Chlorophenyl)-2-thiourea belongs to this versatile class of molecules. Its structural features suggest a potential for antimicrobial efficacy, necessitating a systematic evaluation of its activity against a panel of clinically relevant microorganisms. The following protocols provide detailed methodologies for determining the antimicrobial spectrum and potency of this compound. These assays are fundamental in preclinical drug development and provide quantitative data to inform further investigation.
The primary methods described herein are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the disk diffusion assay for assessing antimicrobial susceptibility, and the procedure for establishing the Minimum Bactericidal Concentration (MBC).[3][4][5][6] Additionally, a protocol for evaluating antifungal activity is included.[7][8] These methods are based on well-established, standardized procedures to ensure reproducibility and comparability of results.[9]
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals with a background in microbiology and antimicrobial susceptibility testing.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][11]
Materials:
-
This compound (test compound)
-
Sterile 96-well U-bottom or flat-bottom microtiter plates[12]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi[13][14]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[12]
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)[7][9]
-
Quality control (QC) bacterial strains with known MIC values[12]
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)[12]
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Spectrophotometer or McFarland turbidity standards[3]
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth to minimize the final DMSO concentration (ideally ≤1% v/v), as DMSO can have intrinsic antimicrobial properties at higher concentrations.
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13] This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the working solution of the test compound (at twice the desired highest final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
This will result in wells with decreasing concentrations of the test compound. The 11th column will serve as the growth control (no compound), and the 12th column can be a sterility control (no inoculum).[15]
-
-
Inoculation: Inoculate each well (from column 1 to 11) with 100 µL of the prepared microbial suspension.[16] The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi (e.g., 24-48 hours for yeast).[15][17]
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).[10] This can be assessed visually or with a microplate reader.
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[13][17]
Materials:
-
Mueller-Hinton agar (MHA) plates[13]
-
Sterile paper disks (6 mm diameter)
-
This compound
-
Solvent (e.g., DMSO)
-
Bacterial inoculum prepared as in the MIC protocol (0.5 McFarland standard)
-
Sterile cotton swabs[18]
-
Forceps[18]
-
Incubator
-
Ruler or caliper
Procedure:
-
Preparation of Antimicrobial Disks: Aseptically impregnate sterile paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely. A solvent-only disk should be prepared as a negative control.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[18]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[3]
-
-
Application of Disks:
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[17]
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[3] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5][6]
Materials:
-
Results from the broth microdilution (MIC) test
-
Sterile agar plates (e.g., Tryptic Soy Agar or MHA)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Subculturing from MIC wells: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).[5]
-
Plating: Aspirate a small, standardized volume (e.g., 10-100 µL) from each of these clear wells and plate it onto a fresh agar plate that does not contain the test agent.[6]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][19] This is determined by observing the concentration at which no colonies or only a few colonies grow on the subculture plates.
Antifungal Susceptibility Testing
This protocol is adapted for testing against fungi, particularly yeasts and molds.[7][20]
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar/Broth (SDA/SDB) for culture maintenance and inoculum preparation.
-
Other materials as listed in the MIC protocol.
Procedure:
-
Inoculum Preparation:
-
For yeasts, prepare the inoculum as described for bacteria, adjusting the suspension to a 0.5 McFarland standard in sterile saline and then diluting it in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For molds, grow the fungus on SDA until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density and then dilute to the desired final concentration.
-
-
MIC Determination: Follow the broth microdilution procedure as described above, using RPMI-1640 medium.
-
Incubation: Incubate plates at 35°C for 24-48 hours for yeasts. For molds, incubation times may be longer (e.g., 48-72 hours) and should be checked daily.[14]
-
Endpoint Reading: For most antifungal agents, the MIC is defined as the lowest concentration that causes a significant reduction (often ≥50%) in turbidity compared to the growth control.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |
| Escherichia coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 | |
| Enterococcus faecalis ATCC 29212 | |
| Methicillin-Resistant S. aureus (MRSA) | |
| Positive Control (e.g., Ciprofloxacin) |
Table 2: Zone of Inhibition Diameters for this compound
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | |
| Escherichia coli ATCC 25922 | |
| Pseudomonas aeruginosa ATCC 27853 | |
| Enterococcus faecalis ATCC 29212 | |
| Methicillin-Resistant S. aureus (MRSA) | |
| Positive Control (e.g., Ciprofloxacin) |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| Pseudomonas aeruginosa ATCC 27853 | ||
| Enterococcus faecalis ATCC 29212 | ||
| Methicillin-Resistant S. aureus (MRSA) | ||
| Positive Control (e.g., Ciprofloxacin) |
Table 4: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC 90028 | |
| Aspergillus niger ATCC 16404 | |
| Cryptococcus neoformans ATCC 90112 | |
| Positive Control (e.g., Fluconazole) |
Mandatory Visualizations
Caption: Workflow for antimicrobial activity testing.
Caption: Hypothetical mechanism of action for thiourea derivatives.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. asm.org [asm.org]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 7. Tests on Antimicrobial Activity and Antifungal Activity - JFE Techno-Research Corporation [jfe-tec.co.jp]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. microbenotes.com [microbenotes.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-(2-Chlorophenyl)-2-thiourea as a Versatile Intermediate in Heterocyclic Synthesis
References
- 1. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
Application Notes and Protocols for 1-(2-Chlorophenyl)-2-thiourea as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-(2-Chlorophenyl)-2-thiourea as a corrosion inhibitor, particularly for mild steel in acidic environments. The information presented is based on established methodologies for evaluating thiourea-based corrosion inhibitors.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. This compound, an organosulfur compound, is a potential corrosion inhibitor. Its efficacy stems from the presence of nitrogen and sulfur heteroatoms and a phenyl ring in its structure. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.[1][2][3] Thiourea derivatives are known to be effective corrosion inhibitors for steel in acidic conditions because the sulfur atom can be easily protonated in an acidic solution, making it a stronger electron donor and thus more strongly adsorbed to the metal surface.[1]
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface. This adsorption process can be influenced by several factors, including the inhibitor's concentration, the temperature, and the nature of the corrosive environment. The adsorption can be characterized as either physisorption (electrostatic interactions) or chemisorption (covalent bonding).[4][5] The presence of lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the phenyl ring, allows the molecule to act as a Lewis base and donate electrons to the vacant d-orbitals of the metal, forming a coordinate covalent bond.[1] This protective layer blocks the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[1][3] The adsorption of thiourea derivatives often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface.[4][6]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from experimental evaluations of thiourea-based corrosion inhibitors. The data presented here is illustrative and serves as a reference for expected results when testing this compound.
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) |
| 0 (Blank) | 15.2 | - | 680 | 5 |
| 1 x 10⁻⁵ | 3.8 | 75.0 | 170 | 50 |
| 5 x 10⁻⁵ | 1.5 | 90.1 | 67 | 120 |
| 1 x 10⁻⁴ | 0.8 | 94.7 | 35 | 250 |
| 5 x 10⁻⁴ | 0.4 | 97.4 | 18 | 480 |
| 1 x 10⁻³ | 0.3 | 98.0 | 14 | 600 |
Note: The data in this table is representative and based on the performance of similar thiourea derivatives as reported in the literature. Actual values for this compound may vary.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.
Weight Loss Method
This gravimetric method is a straightforward and widely used technique for assessing corrosion inhibition.[7]
Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of metal coupons in a corrosive medium with and without the inhibitor.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Analytical balance
-
Polishing papers of different grades
-
Acetone
-
Desiccator
Procedure:
-
Mechanically polish the mild steel coupons with successively finer grades of polishing paper.
-
Degrease the coupons with acetone, rinse with distilled water, and dry.
-
Accurately weigh the coupons using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without various concentrations of this compound.
-
After a predetermined immersion time (e.g., 24 hours), retrieve the coupons.
-
Remove the corrosion products by cleaning the coupons, rinse with distilled water and acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%) : IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[4]
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, and to understand the inhibition mechanism.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)
-
Corrosive solution with and without the inhibitor
Procedure:
-
Prepare the working electrode by embedding a mild steel rod in an insulating material, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish.
-
Assemble the three-electrode cell with the corrosive solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[8]
-
Record the resulting current density as a function of the applied potential.
Data Analysis:
-
Extrapolate the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface.[4][6]
Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the inhibitor's performance.
Apparatus:
-
Same as for PDP, but with a frequency response analyzer.
Procedure:
-
Set up the electrochemical cell as described for the PDP measurements.
-
Allow the system to reach a steady state at the OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
The data is typically represented as Nyquist and Bode plots.
Data Analysis:
-
Model the impedance data using an appropriate equivalent electrical circuit. The simplest model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).
-
Calculate the Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Mechanism of Corrosion Inhibition
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Gravimetric, electrochemical, and theoretical investigation of thiourea-based corrosion inhibitors for mild steel in 15% HCl at low concentrations [kci.go.kr]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 1-(2-Chlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 1-(2-Chlorophenyl)-2-thiourea. The methods described are based on common analytical techniques and can be adapted for various research and development applications, including purity assessment, quantification in experimental formulations, and preliminary pharmacokinetic studies.
Introduction
This compound is a substituted thiourea derivative. Thiourea and its derivatives are a class of compounds with a wide range of applications, including roles as herbicides and as intermediates in the synthesis of pharmaceuticals and other organic compounds.[1] Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in various matrices. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and powerful techniques for the analysis of organic compounds.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative for the analysis of substituted phenylthiourea compounds and should be used as a guideline. Method validation is required for specific applications.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 1.0 µg/mL | 0.05 - 0.5 µg/mL |
| Linearity Range (R²) | 0.5 - 100 µg/mL (>0.995) | 0.1 - 50 µg/mL (>0.995) |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy/Recovery | 95 - 105% | 90 - 110% |
Note: These values are estimates based on the analysis of structurally related compounds and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Protocol 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in solutions and can be adapted for various sample matrices after appropriate sample preparation. The methodology is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.
1. Principle
The sample is dissolved in a suitable solvent and injected into an HPLC system. The compound is separated on a C18 reverse-phase column using an isocratic mobile phase of acetonitrile and water. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.
2. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to approximately 3.0 with a small amount of phosphoric acid. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.
4. Sample Preparation
-
For pure substance/formulations: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
For biological matrices (e.g., plasma): To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.
5. Instrumental Analysis
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 240 nm (scan for optimal wavelength)
-
Run Time: 10 minutes
6. Data Analysis
Identify the peak corresponding to this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Caption: HPLC-UV Experimental Workflow.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, making it suitable for the analysis of trace amounts of this compound, particularly in complex matrices. Due to the low volatility and potential thermal instability of thiourea derivatives, a derivatization step is typically required.
1. Principle
The analyte in the sample extract is derivatized to a more volatile and thermally stable compound. The derivatized analyte is then injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
2. Apparatus and Materials
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Heating block or oven
-
Analytical balance
-
Volumetric flasks and pipettes
-
GC vials with inserts
-
Solvents (e.g., Ethyl acetate, Hexane - pesticide residue grade)
-
This compound reference standard
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if needed
3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of ethyl acetate in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL) by diluting the stock solution with ethyl acetate.
4. Sample Preparation and Derivatization
-
Extraction: For solid samples (e.g., soil, tissue), perform a solvent extraction using a suitable solvent like ethyl acetate or acetonitrile, followed by cleanup using Solid Phase Extraction (SPE) if necessary to remove interfering substances.
-
Derivatization:
-
Transfer a known volume (e.g., 100 µL) of the sample extract or calibration standard into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA (with 1% TMCS).
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
5. Instrumental Analysis
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions of the derivatized analyte) and full scan for identification.
6. Data Analysis
Identify the derivatized this compound peak based on its retention time and mass spectrum. For quantification in SIM mode, construct a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the derivatized standards. Calculate the analyte concentration in the original sample by applying the calibration curve and accounting for any dilution or concentration factors during sample preparation.
Caption: GC-MS Experimental Workflow.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 1-(2-Chlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1] The cytotoxic effects of various substituted thioureas have been demonstrated against a range of cancer cell lines.[2][3] The underlying mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways and cell cycle arrest.[2][4][5]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | (e.g., Sigma-Aldrich) | (e.g., C12345) |
| Human cancer cell line (e.g., HeLa, A549, MCF-7) | ATCC | (Specific to cell line) |
| Dulbecco's Modified Eagle Medium (DMEM) | (e.g., Gibco) | (e.g., 11965092) |
| Fetal Bovine Serum (FBS) | (e.g., Gibco) | (e.g., 26140079) |
| Penicillin-Streptomycin (100X) | (e.g., Gibco) | (e.g., 15140122) |
| Trypsin-EDTA (0.25%) | (e.g., Gibco) | (e.g., 25200056) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | (e.g., Gibco) | (e.g., 10010023) |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | (e.g., Sigma-Aldrich) | (e.g., M5655) |
| Dimethyl Sulfoxide (DMSO), cell culture grade | (e.g., Sigma-Aldrich) | (e.g., D2650) |
| 96-well flat-bottom cell culture plates | (e.g., Corning) | (e.g., 3596) |
Table 2: Example IC₅₀ Values for Thiourea Derivatives in Various Cancer Cell Lines
| Thiourea Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [2] |
| Halogenated thiourea derivative (ATX 11) | HK-1 (nasopharyngeal carcinoma) | 4.7 | [3] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (colon cancer) | 1.11 | [3] |
| Dipeptide derivative with thiourea (I-11) | NCI-H460 (lung cancer) | 4.85 | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Chemical Information : this compound (CAS: 5344-82-1) is soluble in ethanol and slightly soluble in water.[8][9] For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation :
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in cell culture grade DMSO to prepare a 10 mM stock solution.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
Cell Culture and Seeding
-
Cell Line Selection : A variety of human cancer cell lines can be used for cytotoxicity screening, such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or HepG2 (liver cancer).[5][10] The choice of cell line should be guided by the research objectives.
-
Cell Maintenance : Culture the selected cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding :
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and perform a cell count using a hemocytometer or an automated cell counter to ensure viability is >95%.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment with this compound
-
Preparation of Working Solutions : On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range, based on reported IC₅₀ values for similar compounds, is 0.1, 1, 10, 50, and 100 µM.
-
Treatment Protocol :
-
After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Controls :
-
Vehicle Control : Cells treated with medium containing the same concentration of DMSO used for the highest compound concentration (e.g., 0.5%).
-
Untreated Control : Cells treated with complete culture medium only.
-
Blank Control : Wells containing medium only (no cells) for background absorbance measurement.
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Assay for Cell Viability
-
MTT Reagent Preparation : Prepare a 5 mg/mL solution of MTT in sterile PBS. Protect the solution from light.
-
Assay Procedure :
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis :
-
Background Subtraction : Subtract the average absorbance of the blank control wells from the absorbance values of all other wells.
-
Calculate Percentage of Cell Viability :
-
Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100
-
-
Determine the IC₅₀ Value : The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell viability by 50%. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Caption: Potential signaling pathway for thiourea-induced apoptosis.
References
- 1. Novel dichlorophenyl urea compounds inhibit proliferation of human leukemia HL-60 cells by inducing cell cycle arrest, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25590F [pubs.rsc.org]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
standard operating procedure for handling 1-(2-Chlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, potential biological activities, and standard operating procedures for handling 1-(2-Chlorophenyl)-2-thiourea. The information is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a white to cream-colored solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5344-82-1 | [2] |
| Molecular Formula | C₇H₇ClN₂S | [2] |
| Molecular Weight | 186.66 g/mol | [2] |
| Appearance | White to cream solid, needles or plates | [1] |
| Melting Point | 147 °C | [3] |
| Boiling Point | 304 °C (estimated) | [3] |
| Solubility | Soluble in water | [4] |
| Storage Temperature | Room temperature, in a cool, dry, dark, and well-ventilated place | [1][4] |
Biological Activity
Thiourea derivatives are a class of compounds known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. While specific research on this compound is limited, studies on structurally related compounds suggest potential therapeutic applications.
Table of Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Assay System | Key Findings | Reference |
| 1-(2,5-Dichlorophenyl)-2-thiourea | Antibacterial | Staphylococcus aureus and Escherichia coli | Disrupts bacterial cell membrane and wall integrity. | |
| Various 1,3-disubstituted thiourea derivatives | Anticancer (Cytotoxic) | Human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines | Induction of apoptosis. | |
| 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema in mice | Significant reduction in inflammation and pain. | |
| Novel thiourea derivatives of naproxen | Anti-inflammatory | Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw edema. |
Standard Operating Procedure for Handling
WARNING: this compound is highly toxic if swallowed and causes skin irritation.[2] Appropriate safety precautions must be taken at all times.
1. Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is mandatory.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is necessary.[3]
2. Engineering Controls:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
An eyewash station and safety shower must be readily accessible.[1]
3. Handling Procedures:
-
Avoid generating dust.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Ensure containers are tightly closed when not in use.[1]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
-
Keep the container tightly sealed and store in a locked poison room or cabinet.[1]
5. Spill and Waste Disposal:
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound may be considered hazardous waste.[4]
6. First Aid Measures:
-
If Swallowed: Immediately call a poison control center or doctor. Do NOT induce vomiting.[1]
-
If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
-
If Inhaled: Move the person to fresh air.[3]
Experimental Protocols
The following are generalized protocols for assessing the biological activity of thiourea derivatives. These may require optimization for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
This compound
-
HeLa cells (or other suitable cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This protocol is for evaluating the anti-inflammatory potential of this compound in a rat model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and treatment groups (different doses of this compound).
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
References
Troubleshooting & Optimization
improving the reaction yield of 1-(2-Chlorophenyl)-2-thiourea synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield of 1-(2-Chlorophenyl)-2-thiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route A: From 2-Chloroaniline and a Thiocyanate Salt. This method involves the reaction of 2-chloroaniline hydrochloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, typically under reflux in a suitable solvent.[1][2]
-
Route B: From 2-Chlorophenyl Isothiocyanate and Ammonia. This two-step process first involves the synthesis of 2-chlorophenyl isothiocyanate from 2-chloroaniline, followed by its reaction with ammonia.
Q2: How do I choose the best synthetic route?
A2: The choice of synthetic route depends on the availability of starting materials, safety considerations, and the desired scale of the reaction.
-
Route A is often simpler for laboratory-scale synthesis if 2-chloroaniline is readily available.
-
Route B may be preferred if 2-chlorophenyl isothiocyanate is commercially available or if a higher purity product is desired, as the intermediate can be purified before the final step.
Q3: What are the critical parameters that influence the reaction yield?
A3: Several factors can significantly impact the yield of this compound:
-
Purity of Reactants: Ensure that 2-chloroaniline, thiocyanate salt, or 2-chlorophenyl isothiocyanate are of high purity. Impurities can lead to side reactions.
-
Reaction Temperature: The optimal temperature is crucial. For Route A, reflux is typically required to drive the reaction forward. For Route B, the reaction of the isothiocyanate with ammonia is often carried out at lower temperatures to control the reaction rate.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at high temperatures, may cause product decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Solvent Choice: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield.
Q4: What are the most common side products in this synthesis?
A4: A common side product, particularly in Route A, is the symmetrical diarylthiourea, 1,3-bis(2-chlorophenyl)thiourea. This can occur if the initially formed 2-chlorophenyl isothiocyanate reacts with unreacted 2-chloroaniline instead of ammonia.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. Follow this troubleshooting guide to identify and resolve the problem.
| Possible Cause | Recommended Solution |
| Poor Quality of Starting Materials | Verify the purity of your 2-chloroaniline and thiocyanate salt using appropriate analytical techniques (e.g., NMR, melting point). |
| Suboptimal Reaction Temperature | If using Route A, ensure the reaction mixture is refluxing vigorously. For Route B, if the reaction is sluggish, a slight increase in temperature may be necessary. However, avoid excessive heat to prevent decomposition. |
| Inadequate Reaction Time | Monitor the reaction progress using TLC. If starting material is still present after the recommended reaction time, consider extending the duration of the reaction. |
| Incorrect Stoichiometry | Double-check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction, particularly the formation of the isothiocyanate intermediate. |
Issue 2: Formation of Significant Impurities
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: The presence of impurities can complicate purification and lower the overall yield. The following table outlines common impurities and strategies for their mitigation.
| Impurity | Identification | Mitigation Strategies |
| Unreacted 2-Chloroaniline | Can be detected by TLC or NMR spectroscopy. | Ensure the reaction goes to completion by optimizing reaction time and temperature. Can be removed during workup by washing with a dilute acid solution. |
| 1,3-bis(2-chlorophenyl)thiourea | Has a different melting point and Rf value on TLC compared to the desired product. | In Route A, ensure a sufficient excess of the thiocyanate salt. In Route B, add the 2-chlorophenyl isothiocyanate slowly to the ammonia solution to minimize its reaction with any unreacted 2-chloroaniline. |
Data Presentation
Table 1: Illustrative Yields of Substituted Phenylthioureas under Various Conditions
| Starting Amine | Thiocarbonyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Ammonium thiocyanate | Water/HCl | 100 | 4 | 86.3 | [1] |
| 4-chloroaniline | Carbon disulfide/Ammonia | Water/Ammonia | 30-35 | 1 | 65-68 (of isothiocyanate) | [3][4] |
| Sulfaclozine | Phenylisothiocyanate | Acetone | Reflux | 10 | 73-85 | [5] |
| Substituted Anilines | Phenyl chlorothionoformate | Dichloromethane | Room Temp | - | up to 99 (of isothiocyanate) | [6] |
Note: This table provides examples of yields for similar reactions to illustrate the impact of different reagents and conditions. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Route A
Materials:
-
2-Chloroaniline
-
Concentrated Hydrochloric Acid
-
Ammonium thiocyanate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 0.1 moles of 2-chloroaniline in a mixture of 9 mL of concentrated hydrochloric acid and 25 mL of water.
-
Heat the solution at 60-70°C for one hour.
-
Cool the mixture for approximately one hour.
-
Slowly add 0.1 moles of ammonium thiocyanate to the solution.
-
Reflux the reaction mixture for four hours.
-
After reflux, add 20 mL of water while stirring continuously to induce crystallization.
-
Filter the resulting solid product and wash it with cold water.
-
Dry the product. Recrystallization from ethanol can be performed for further purification.[1][2]
Protocol 2: Synthesis of this compound via Route B
Step 1: Preparation of 2-Chlorophenyl Isothiocyanate
A detailed, adaptable procedure for a similar compound, p-chlorophenyl isothiocyanate, can be found in Organic Syntheses.[3][4] Researchers should adapt this procedure for 2-chloroaniline, paying close attention to safety precautions as isothiocyanates can be hazardous.
Step 2: Reaction with Ammonia
Materials:
-
2-Chlorophenyl isothiocyanate
-
Concentrated Aqueous Ammonia
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer, dissolve the prepared 2-chlorophenyl isothiocyanate in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Continue stirring at a low temperature for a specified period, monitoring the reaction by TLC.
-
The product may precipitate from the solution. If so, collect it by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Mandatory Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. ijcrt.org [ijcrt.org]
- 2. jocpr.com [jocpr.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of p-Chlorophenyl isothiocyanate - Chempedia - LookChem [lookchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Technical Support Center: Purification of Crude 1-(2-Chlorophenyl)-2-thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-(2-Chlorophenyl)-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the typical physical properties of pure this compound?
A2: Pure this compound typically appears as white to off-white needles or crystalline powder. It has a melting point in the range of 144-149 °C. It is slightly soluble in water but soluble in alcohols like ethanol and in solvents such as benzene.
Q3: What are the likely impurities in crude this compound?
A3: Common impurities can include unreacted starting materials such as 2-chloroaniline and ammonium thiocyanate. Other potential impurities may arise from side reactions during the synthesis, though specific byproducts are not extensively documented in readily available literature. A general understanding of the reaction mechanism can help anticipate potential side products.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By comparing the TLC profile of the crude material with the purified fractions against a reference standard (if available), you can assess the removal of impurities. A suitable mobile phase for TLC can be a mixture of ethyl acetate and hexane.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary purification method based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not appropriate for dissolving this compound, even at elevated temperatures.
-
Solution:
-
Select a different solvent: Based on solubility data, ethanol or a mixture of solvents like ethanol/water or acetone/hexane could be effective.
-
Increase the volume of the solvent: Add more solvent in small increments until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce the final yield.
-
Try a solvent mixture: Dissolve the crude product in a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity appears. Heat the mixture until it becomes clear and then allow it to cool.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution:
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a lower-boiling point solvent: If the compound's melting point is a concern, select a solvent with a lower boiling point.
-
Add more of the "good" solvent: If using a solvent mixture, add a small amount of the solvent in which the compound is more soluble to prevent oiling out.
-
Perform a preliminary purification: If the crude product is very impure, consider a preliminary purification step like a solvent wash to remove some of the impurities before recrystallization.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen mobile phase (eluent) system is not providing adequate resolution.
-
Solution:
-
Optimize the mobile phase:
-
Adjust polarity: If the compound and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). If they are moving too slowly, increase the polarity.
-
Try a different solvent system: Experiment with different solvent combinations. For reverse-phase chromatography, a gradient of acetonitrile in water with a small amount of acid (e.g., phosphoric or formic acid) can be effective.
-
-
Change the stationary phase: While silica gel is common for normal-phase chromatography, other stationary phases like alumina or reverse-phase C18 silica can provide different selectivity.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution:
-
Increase the mobile phase polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Switch to a more polar solvent: If a gradual change is ineffective, switch to a more polar solvent system altogether.
-
Issue 3: Tailing of the compound band on the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.
-
Solution:
-
Add a modifier to the mobile phase: For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve peak shape.
-
Reduce the sample load: Overloading the column can lead to band broadening and tailing. Use a smaller amount of crude material.
-
Data Presentation
Table 1: Recommended Starting Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol | Generally a good solvent for thiourea derivatives. |
| Isopropanol | Similar properties to ethanol, can be a good alternative. |
| Methanol/Water | A polar protic mixture that can be effective for moderately polar compounds. |
| Acetone/Hexane | A polar aprotic/nonpolar mixture providing a wide polarity range. |
| Ethyl Acetate/Hexane | A common mixture for adjusting polarity in normal-phase separations. |
Table 2: Example Conditions for Column Chromatography
| Parameter | Normal-Phase | Reverse-Phase |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 Silica Gel |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Gradient of Acetonitrile in Water |
| Modifier | 1% Triethylamine (if tailing occurs) | 0.1% Phosphoric Acid or Formic Acid |
| Monitoring | TLC with UV visualization (254 nm) | HPLC with UV detection |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add 10 mL of ethanol and heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography (Normal-Phase)
-
Slurry Preparation: In a beaker, mix approximately 20 g of silica gel with a low-polarity solvent (e.g., 2% ethyl acetate in hexane) to create a slurry.
-
Column Packing: Pour the slurry into a glass chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve 200 mg of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 2% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 5%, 10%, 20% ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
troubleshooting common side reactions in thiourea synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of thiourea and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely utilized and generally high-yielding method due to its efficiency and simplicity.[1][2]
-
Thionation of urea using Lawesson's reagent: This involves the conversion of the carbonyl group in a urea derivative to a thiocarbonyl group.[5]
Q2: I am observing a low yield in my thiourea synthesis. What are the potential causes and solutions?
Low yields can be attributed to several factors, primarily the stability of the reactants, steric hindrance, or the nucleophilicity of the amine. Below is a troubleshooting guide to address low yields.
Troubleshooting Guide: Low Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate. | Improved yield and reduction of side products from isothiocyanate decomposition. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers. | Increased conversion to the desired thiourea product. |
| Low Amine Nucleophilicity | For amines with electron-withdrawing groups, consider adding a non-nucleophilic base, such as triethylamine, to activate the amine.[6] Alternatively, using a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions) can be effective. | Enhanced reaction rate and higher product yield. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure sufficient reaction time and optimal temperature. | Drive the reaction to completion, maximizing the yield. |
| Formation of Dithiocarbamate Intermediate (in CS₂ method) | The dithiocarbamate intermediate may not be efficiently converting to the isothiocyanate. The addition of a coupling reagent like a carbodiimide can facilitate this conversion.[6] | Improved conversion of the intermediate to the final product. |
Common Side Reactions and Their Mitigation
Q3: I am trying to synthesize an unsymmetrical thiourea but am getting the symmetrical byproduct. How can I prevent this?
The formation of a symmetrical N,N'-disubstituted thiourea is a common side reaction when the intermediate isothiocyanate reacts with the starting amine instead of the second intended amine.[2][7]
Mitigation Strategy:
-
Two-step, one-pot approach: First, ensure the complete formation of the isothiocyanate from the initial amine and carbon disulfide before the dropwise addition of the second amine.[2]
-
Careful control of stoichiometry: Precise measurement and addition of reagents can minimize the presence of unreacted starting amine available for side reactions.
The following diagram illustrates the reaction pathway leading to both the desired unsymmetrical thiourea and the undesired symmetrical byproduct.
Caption: Formation of symmetrical vs. unsymmetrical thiourea.
Q4: My reaction is producing unexpected byproducts upon heating. What could be happening?
Thiourea and its derivatives can undergo thermal decomposition, leading to various byproducts. The decomposition often starts with isomerization to ammonium thiocyanate, which can then break down into ammonia, hydrogen sulfide, and carbon disulfide.[8] N-acyl thioureas can undergo fragmentation, typically initiated by the cleavage of the acyl group or the thiourea moiety.[8][9]
Caption: Generalized thermal decomposition pathway of thiourea.
To avoid these byproducts, it is crucial to carefully control the reaction temperature and avoid excessive heating.
Quantitative Data on Reaction Conditions
The yield of thiourea synthesis can be significantly influenced by the choice of catalyst, solvent, and reaction conditions. Below is a summary of yields obtained under various reported conditions.
Table 1: Effect of Catalyst and Conditions on Thiourea Synthesis Yield
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-substituted pyridine + Isothiocyanate | Anhydrous Acetone | Reflux | - | 41-76% | [10] |
| Phenyl isothiocyanate + Amines | Dichloromethane or tert-butanol | RT or Reflux | - | >70% | [11] |
| Aliphatic Amines + Sulfur | Water:Acetonitrile (9:1) | 80 | - | 91% | [12] |
| Aliphatic Amines + Sulfur | Water:Acetonitrile (9:1) | 60 | - | 81% | [12] |
| Urea + Lawesson's Reagent | - | 75 | 3.5 | 62.37% | [5] |
| Primary Amines + CS₂ | Water/Solar Energy | 27-42 | 12 | 57-99% | [13] |
| Thiourea + Diisopropylamine | PEG-400/Water | Reflux | 24 | 81% | [14] |
| 1-Naphthyl isothiocyanate + 1,2-Phenylenediamine | Dichloromethane | Reflux | 23 | 63% | [15] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine [1]
This protocol provides a general procedure for the synthesis of an N,N'-disubstituted thiourea in a solution phase.
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the limiting starting material is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC analysis, no further purification is necessary.
-
If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of Ethylene Thiourea from Ethylenediamine and Carbon Disulfide [16]
This protocol details the synthesis of a cyclic thiourea.
Materials:
-
92% Ethylenediamine (120 g, 1.83 moles)
-
95% Ethanol (300 mL)
-
Water (300 mL)
-
Carbon Disulfide (121 mL)
-
Concentrated Hydrochloric Acid (15 mL)
-
Acetone (for washing)
Procedure:
-
In a 2-liter round-bottomed flask, combine the ethylenediamine, ethanol, and water.
-
Attach an efficient reflux condenser to the flask.
-
Add approximately 15-20 mL of carbon disulfide through the condenser. A vigorous reaction will occur; cooling may be necessary.
-
Once the initial reaction subsides, place the flask in a water bath at 60°C.
-
Add the remaining carbon disulfide dropwise at a rate that maintains a gentle reflux. This addition should take about 2 hours.
-
After the addition is complete, raise the water bath temperature to 100°C and reflux the mixture for 1 hour.
-
Add the concentrated hydrochloric acid and continue to reflux for an additional 9-10 hours under a fume hood.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated product by suction filtration on a Büchner funnel.
-
Wash the product with 200-300 mL of cold acetone.
-
The resulting ethylene thiourea is typically pure enough for most applications.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during thiourea synthesis.
Caption: A logical workflow for troubleshooting thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing N-Aryl-Thiourea Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl-thioureas.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-aryl-thioureas?
A1: The two most prevalent methods for synthesizing N-aryl-thioureas are:
-
The reaction of an aryl isothiocyanate with a primary or secondary amine. This method is often preferred due to its high efficiency and clean reaction profile.[1]
-
The reaction of an aryl amine with carbon disulfide, which proceeds through a dithiocarbamate intermediate.[1][2]
Q2: I am experiencing a low yield in my thiourea synthesis from an aryl isothiocyanate and an amine. What are the potential causes?
A2: Low yields in this reaction can stem from several factors, including degradation of the aryl isothiocyanate, especially at elevated temperatures, steric hindrance, or low nucleophilicity of the amine.[1][2][3] Unreacted starting materials can also contribute to low yields and impurities.[1]
Q3: While synthesizing N,N'-diaryl-thioureas from an aniline and carbon disulfide, I've noticed a difficult-to-remove byproduct. What could it be?
A3: A common byproduct in syntheses involving carbon disulfide, particularly when using secondary amines, is the corresponding thiuram disulfide.[1] This is formed by the oxidative coupling of two dithiocarbamate intermediate molecules.[1]
Q4: Can water be used as a solvent for N-aryl-thiourea synthesis?
A4: Yes, there are established protocols for the synthesis of thioureas in aqueous media, which is considered a green chemistry alternative to volatile organic compounds.[1]
Q5: How can I purify my N-aryl-thiourea product?
A5: Common purification methods for N-aryl-thioureas include recrystallization, often from ethanol, and column chromatography.[1][3] If the product is an oil, trituration with a poor solvent like hexane can sometimes induce crystallization.[4]
Troubleshooting Guides
Method 1: From Aryl Isothiocyanate and Amine
Problem: Low Yield and Presence of Multiple Byproducts [1]
| Potential Cause | Recommended Solution | Expected Outcome |
| Thermal degradation of aryl isothiocyanate.[1] | Conduct the reaction at room temperature or 0°C. The reaction is often exothermic and proceeds efficiently without heating.[1] | Minimized side product formation and improved yield. |
| Impure aryl isothiocyanate. | Use freshly prepared or purified isothiocyanate. Consider purification by distillation or chromatography if it has been stored for a long time.[1] | Increased yield and cleaner reaction profile. |
| Poor control of reaction temperature. | Add the isothiocyanate dropwise to the amine solution to better manage the exothermic reaction.[1] | Reduced formation of thermal degradation byproducts. |
| Low amine nucleophilicity. | For amines with electron-withdrawing groups, consider adding a non-nucleophilic base like triethylamine to activate the amine.[2] | Increased reaction rate and conversion. |
| Steric hindrance. | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective.[2] | Improved conversion to the desired product. |
Problem: Presence of a Symmetrical Thiourea Byproduct (Ar-NH-C(S)-NH-Ar) [1]
| Potential Cause | Recommended Solution | Expected Outcome |
| Water contamination in the amine starting material.[1] | Ensure the amine is anhydrous. The isothiocyanate can react with water to hydrolyze back to the aniline, which then reacts with another molecule of isothiocyanate.[1] | Elimination of the symmetrical thiourea byproduct. |
Method 2: From Aryl Amine and Carbon Disulfide
Problem: Formation of Thiuram Disulfide Byproduct
| Potential Cause | Recommended Solution | Expected Outcome |
| Oxidative coupling of the dithiocarbamate intermediate.[1] | Use a slight excess of the amine to ensure all carbon disulfide reacts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1] | Reduced formation of the thiuram disulfide byproduct. |
Problem: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution | Expected Outcome |
| Slow formation and conversion of the dithiocarbamate salt.[1] | Optimization of the base and its stoichiometry may be required.[1] | Increased reaction rate and yield. |
Experimental Protocols
Protocol 1: General Synthesis of an N-Aryl-Thiourea from Aryl Isothiocyanate and Amine
This protocol is a representative procedure for a standard solution-phase synthesis.[1]
Materials:
-
4-Chloroaniline (1.27 g, 10 mmol)
-
Phenyl isothiocyanate (1.35 g, 10 mmol)
-
Anhydrous acetone (20 mL)
-
Ice-cold water (100 mL)
Procedure:
-
Dissolve 4-chloroaniline in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add phenyl isothiocyanate dropwise to the stirred solution at room temperature over 5 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure N-phenyl-N'-(4-chlorophenyl)thiourea.[1]
Protocol 2: General Synthesis of an N,N'-Diaryl-Thiourea from Aniline and Carbon Disulfide
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Carbon disulfide (7.6 g, 0.1 mol)
-
Ethanol (50 mL)
-
Bleach solution (for trapping H₂S)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place aniline and ethanol.
-
Add carbon disulfide dropwise to the stirred solution.
-
After the addition is complete, heat the mixture to reflux for 4 hours. Hydrogen sulfide gas will be evolved and should be trapped in a bleach solution.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and recrystallize from ethanol.
Visualizations
Caption: General experimental workflow for N-aryl-thiourea synthesis.
Caption: Troubleshooting workflow for low product yield in N-aryl-thiourea synthesis.
References
how to prevent the degradation of 1-(2-Chlorophenyl)-2-thiourea in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-(2-Chlorophenyl)-2-thiourea in solution during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Q1: My this compound solution has turned yellow and/or a precipitate has formed. What is the cause and how can I prevent this?
A1: Discoloration and precipitation are common indicators of degradation. The primary causes are oxidation and hydrolysis, which can be accelerated by environmental factors.
Possible Causes:
-
Oxidation: Thiourea derivatives are susceptible to oxidation, which can lead to the formation of colored byproducts and less soluble urea analogs.[1] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.
-
Hydrolysis: The thiourea functional group can undergo hydrolysis, especially under acidic or alkaline conditions, leading to the breakdown of the molecule.[2]
-
Solvent Incompatibility: The choice of solvent can significantly impact the stability of the compound.
Troubleshooting Steps & Preventative Measures:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use to minimize the time for degradation to occur.[2]
-
Use High-Purity Solvents: Utilize deoxygenated solvents to reduce oxidative degradation. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use.
-
Control pH: The stability of aryl thioureas is often pH-dependent.[2] It is recommended to buffer your solution to a neutral or slightly acidic pH. Avoid strongly acidic or alkaline conditions unless required by the experimental protocol.
-
Protect from Light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[2]
-
Work at Low Temperatures: Perform experimental manipulations at the lowest practical temperature to slow down the rate of degradation.
Q2: I am observing inconsistent results in my bioassays using a stock solution of this compound. Could this be due to degradation?
A2: Yes, inconsistent results are a strong indication that the concentration of the active compound in your stock solution is changing over time due to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommendations:
-
Aliquot Stock Solutions: If a stock solution must be stored, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and exposure to air.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.[2]
-
Purity Check: If you suspect degradation, the purity of the stored compound can be verified using an appropriate analytical method like HPLC.[2]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To maintain its purity and stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Storing it in a desiccator can help to minimize moisture absorption, which can facilitate hydrolysis.[2]
Q2: Which solvents are recommended for preparing solutions of this compound?
A2: this compound is soluble in ethanol and water. For biological experiments, ethanol or DMSO are common choices for preparing stock solutions, which are then diluted in aqueous media. When using organic solvents, ensure they are of high purity and anhydrous.
Q3: Can I use stabilizers to prevent the degradation of this compound in solution?
A3: Yes, for certain applications, especially in solutions prone to oxidation, the addition of stabilizers can be beneficial.
| Stabilizer Type | Example | Mechanism of Action | Recommended Concentration |
| Antioxidants | Butylated hydroxytoluene (BHT) | Scavenges free radicals to inhibit oxidative degradation.[2] | 0.01 - 0.1% (w/v) |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Sequesters metal ions that can catalyze oxidative degradation.[2] | 1 - 10 mM |
Note: The compatibility of any stabilizer with your specific experimental system must be verified.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.[3][4]
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.[3]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N HCl.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.[5]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve a known amount in the mobile phase to prepare a sample for analysis.
-
Photodegradation: Expose a solution of the compound to direct sunlight for 24 hours.
-
Analysis: Analyze all samples, including an untreated control, by HPLC. A suitable starting method would be a C18 column with a mobile phase of acetonitrile and water, with UV detection around 245 nm.[6]
Expected Outcome: The chromatograms will show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. This information is crucial for developing a stability-indicating method.
Caption: Workflow for a forced degradation study.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own stability studies to determine the optimal conditions for their specific applications.
References
resolving poor solubility of 1-(2-Chlorophenyl)-2-thiourea for biological testing
Welcome to the technical support center for 1-(2-Chlorophenyl)-2-thiourea. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound during biological testing.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a compound that is slightly soluble in water.[1] It is soluble in organic solvents like ethanol and acetonitrile.[2][3] Due to its poor aqueous solubility, dissolving it for biological assays requires careful selection of solvents and techniques.
Q2: What is the recommended solvent for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.[4][5] this compound should be dissolved in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). This stock can then be serially diluted to the final working concentration.
Q3: My compound precipitates when I add it to my aqueous cell culture medium. What should I do?
This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous medium where it is less soluble.[6] Here are several strategies to prevent this:
-
Use Serial Dilutions: Avoid adding the highly concentrated DMSO stock directly to your aqueous buffer or media. Perform one or more intermediate dilution steps in the medium to gradually lower the solvent concentration.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][7]
-
Increase Mixing: When adding the compound to the medium, ensure the solution is being stirred or vortexed to promote rapid dispersion and prevent localized oversaturation.[4]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is highly cell-line dependent.[7][8] However, general guidelines have been established through numerous studies. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and many robust lines can handle up to 1%.[4][7] Primary cells are often more sensitive.[4] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[7]
Q5: Are there any alternatives to DMSO for solubilizing this compound?
Yes, if DMSO is not suitable for your experimental system, other strategies can be employed. These often involve using co-solvents or other formulation techniques.
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) can be used, often in combination, to improve solubility.[9][10][11]
-
Surfactants: Non-ionic surfactants like Tween 20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) in biochemical assays to maintain solubility by forming micelles.[12][13][14]
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[6][10][15]
-
Alternative Solvents: For some applications, solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, though their cellular toxicity must be carefully evaluated.[10][16] A greener alternative, Cyrene™, has also been explored as a substitute for DMSO.[17][18][19]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Actions |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality compound. | Increase the volume of DMSO. Gentle warming (to 30-40°C) and sonication can also aid dissolution.[4] If the problem persists, verify the purity of the compound. |
| Stock solution appears cloudy or has particulates. | The compound has reached its solubility limit in DMSO or has degraded. | Filter the stock solution through a 0.22 µm syringe filter to remove particulates. Consider making a fresh, slightly less concentrated stock solution. |
| High variability in biological assay results. | Compound precipitation in some wells, or solvent effects. | Visually inspect assay plates under a microscope for any signs of precipitation. Ensure the final DMSO concentration is identical across all wells, including vehicle controls.[20] |
| Vehicle control (DMSO only) shows unexpected biological activity. | The DMSO concentration is too high for the cell line, or the DMSO has degraded. | Perform a dose-response curve for DMSO alone to determine the no-effect concentration.[7] Use high-purity, anhydrous DMSO and store it in small, tightly sealed aliquots to prevent water absorption.[7] |
Solvent Tolerance for In Vitro Assays
The following table provides general guidelines for the maximum recommended final concentrations of common solvents in cell-based assays.
| Solvent | Max. Recommended Final Conc. (v/v) | Notes |
| DMSO | < 0.5% | Generally well-tolerated by most cell lines.[4] A concentration of 0.1% is often recommended for sensitive cells or long-term studies.[7][8] |
| Ethanol | < 0.1% | Can induce cellular stress responses at higher concentrations.[21] |
| Methanol | < 0.1% | Can be more toxic than ethanol and may interfere with assays. |
| PEG 400 | < 1% | A less toxic co-solvent option, but can increase the viscosity of the medium. |
Note: These are general guidelines. It is critical to validate the solvent tolerance for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
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This compound (MW: 186.66 g/mol )[22]
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To make 1 mL of a 10 mM stock solution, you need 1.867 mg of the compound.
-
Calculation: 0.010 mol/L * 186.66 g/mol * 0.001 L = 0.001867 g = 1.867 mg
-
-
Weigh Compound: Accurately weigh out the calculated mass of this compound and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4]
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and moisture absorption.[7]
Protocol 2: Preparation of Working Solutions using Serial Dilution
Objective: To dilute the concentrated DMSO stock solution into the final aqueous medium while avoiding precipitation.
Procedure:
-
Thaw Stock: Thaw one aliquot of your concentrated stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Prepare Intermediate Dilution: Create an intermediate dilution of the stock in your final cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can add 10 µL of the 10 mM stock to 990 µL of medium. This creates a 100 µM intermediate solution in 1% DMSO.
-
Prepare Final Dilution: Add a volume of the intermediate solution to the wells of your assay plate containing cells and medium. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of medium in a well to achieve a final concentration of 10 µM in 0.1% DMSO.
-
Vehicle Control: Prepare a vehicle control by performing the same serial dilutions using only DMSO (without the compound). This ensures the final solvent concentration is consistent across test and control wells.[7]
Visualizations
Experimental Workflow for Compound Solubilization
The following diagram illustrates the standard workflow for preparing a poorly soluble compound for a cell-based assay.
Caption: Workflow for preparing working solutions from a DMSO stock.
Troubleshooting Decision Tree for Precipitation Issues
This diagram provides a logical path to troubleshoot compound precipitation in aqueous media.
Caption: Decision tree for resolving compound precipitation issues.
References
- 1. This compound(5344-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. us.store.analytichem.com [us.store.analytichem.com]
- 4. lifetein.com [lifetein.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 19. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 20. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 21. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiourea, (2-chlorophenyl)- [webbook.nist.gov]
Technical Support Center: Method Refinement for Scaling Up 1-(2-Chlorophenyl)-2-thiourea Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 1-(2-Chlorophenyl)-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for producing this compound?
A1: The most common and high-yielding method for synthesizing N,N'-disubstituted thioureas like this compound is the reaction of an isothiocyanate with a primary amine.[1][2] In this case, 2-chlorophenyl isothiocyanate would be reacted with ammonia, or more practically, a protected form of ammonia or a synthetic equivalent. Another common approach involves the use of thiophosgene with 2-chloroaniline.[3][4] Other methods include the reaction of amines with carbon disulfide.[5][6][7]
Q2: What is the general reaction mechanism for the synthesis from 2-chloroaniline and an isothiocyanate source?
A2: The synthesis is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final neutral thiourea product.[1] This reaction is often efficient and straightforward.[1]
Q3: What solvents are recommended for the synthesis of this compound?
A3: A variety of solvents can be used for thiourea synthesis, with the choice often depending on the specific reagents and scale. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol.[1] For scale-up, factors such as solvent cost, boiling point for reflux, and ease of removal should be considered.
Q4: How do the electronic properties of the starting materials affect the reaction?
A4: The reaction rate is influenced by the electronic properties of the reactants. The nucleophilicity of the amine and the electrophilicity of the isothiocyanate are key factors.[1] Electron-withdrawing groups on the amine can slow down the reaction, while electron-withdrawing groups on the isothiocyanate can speed it up.[1] In the case of this compound synthesis from 2-chloroaniline, the chlorine atom is an electron-withdrawing group, which will decrease the nucleophilicity of the amine.
Troubleshooting Guide
Low or No Product Yield
Q: We are experiencing very low yields of this compound during our pilot scale-up. What are the potential causes and solutions?
A: Low yields during scale-up can be attributed to several factors. Here are some common issues and troubleshooting steps:
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Poor Nucleophilicity of 2-Chloroaniline: The electron-withdrawing nature of the chlorine atom on the phenyl ring of 2-chloroaniline reduces its nucleophilicity, potentially leading to a slow or incomplete reaction.[1]
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Solution: Consider increasing the reaction temperature to reflux or extending the reaction time. A change of solvent to a higher boiling point option could also be beneficial.
-
-
Impure Starting Materials: The purity of 2-chloroaniline and the isothiocyanate source is critical. Impurities can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.
-
-
Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and incomplete reactions.
-
Solution: Use an appropriate overhead stirrer and ensure the vessel size and stirrer design are suitable for the reaction volume to maintain a homogeneous mixture.
-
-
Decomposition of Product: this compound may decompose at high temperatures, emitting toxic fumes.[8][9]
-
Solution: Carefully control the reaction temperature and avoid excessive heating. If heating is necessary, perform it under a controlled atmosphere (e.g., nitrogen).
-
Product Purity Issues
Q: Our isolated this compound is off-white and shows impurities in the NMR spectrum. How can we improve the purity?
A: Impurities can arise from side reactions or unreacted starting materials. Here are some purification strategies:
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Recrystallization: This is a common and effective method for purifying solid organic compounds.[1]
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Solution: A general procedure for recrystallization involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly to form crystals.[1] If the solution has colored impurities, activated charcoal can be used to remove them before hot filtration.[1]
-
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.
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Solution: Select an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities. This is generally more suitable for smaller scales but can be adapted for larger scales with appropriate equipment.
-
-
Washing: Washing the crude product with a suitable solvent can remove some impurities.
-
Solution: Consider washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.
-
Work-up and Isolation Challenges
Q: During scale-up, the work-up procedure is becoming cumbersome, especially the filtration and drying steps. Are there ways to optimize this?
A: Simplifying the work-up is a key aspect of process refinement for scale-up.
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Solvent Choice: The choice of reaction solvent can impact the ease of isolation.
-
Solution: If the product precipitates from the reaction mixture upon cooling, this can simplify isolation to a simple filtration. Experiment with different solvents to find one that facilitates this.
-
-
Filtration Equipment: For large quantities of solid, standard laboratory filtration equipment may be inefficient.
-
Solution: Consider using larger filtration equipment such as a Büchner funnel with a larger diameter or a filter press for industrial-scale production.
-
-
Drying: Air drying large quantities of product can be time-consuming.
-
Solution: Utilize a vacuum oven for drying the product. This will significantly reduce the drying time by lowering the boiling point of the residual solvent.
-
Quantitative Data
Table 1: Reaction Parameters for Synthesis of this compound
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactants | 2-Chloroaniline, Isothiocyanate Source | 2-Chloroaniline, Isothiocyanate Source |
| Solvent | THF, Ethanol, DCM[1] | Toluene, Ethyl Acetate |
| Temperature | Room Temperature to Reflux[1] | 50-80 °C |
| Reaction Time | 2-12 hours | 8-24 hours |
| Typical Yield | 85-95% (crude) | 80-90% (crude) |
| Purification | Recrystallization, Column Chromatography | Recrystallization |
Experimental Protocols
Protocol 1: Scaled-up Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound on a 100 g scale.
Materials:
-
2-Chloroaniline (1.0 mol, 127.57 g)
-
Ammonium thiocyanate (1.1 mol, 83.73 g)
-
Benzoyl chloride (1.05 mol, 147.6 g)
-
Acetone (1 L)
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add ammonium thiocyanate (83.73 g) and acetone (500 mL).
-
Cool the mixture in an ice bath and add benzoyl chloride (147.6 g) dropwise from the dropping funnel with vigorous stirring over 1 hour.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Add a solution of 2-chloroaniline (127.57 g) in acetone (500 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 2 L of cold water with stirring.
-
Collect the precipitated solid by filtration using a Büchner funnel.
-
Wash the solid with water (3 x 500 mL) and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven at 60 °C to a constant weight.
-
The crude this compound can be further purified by recrystallization from ethanol.
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying the crude this compound.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask to form a slurry.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated charcoal (if used) and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry them in a vacuum oven.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. This compound | 5344-82-1 [chemicalbook.com]
- 9. THIOUREA, (2-CHLOROPHENYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
identifying impurities in 1-(2-Chlorophenyl)-2-thiourea samples by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 1-(2-Chlorophenyl)-2-thiourea samples by High-Performance Liquid Chromatography (HPLC).
FAQs: General Questions
Q1: What is this compound and why is impurity analysis important?
A1: this compound is a chemical compound used in various industrial applications.[1] Impurity profiling by HPLC is crucial to ensure the quality, safety, and efficacy of the final product, as impurities can affect its chemical and physical properties, and potentially its biological activity.
Q2: What are the common potential impurities in a this compound sample?
A2: Impurities can originate from the synthesis process or degradation. Common synthesis-related impurities may include unreacted starting materials such as 2-chloroaniline and ammonium thiocyanate, by-products like thiourea or di(2-chlorophenyl)thiourea, and impurities from the starting materials themselves, for instance, other isomers of chloroaniline.[2]
Q3: What are the typical degradation pathways for this compound?
A3: Thiourea derivatives are generally susceptible to hydrolysis and oxidation.[3] Under hydrolytic conditions (acidic or basic), the thiourea moiety can be converted to the corresponding urea. Oxidative stress can also lead to the formation of the urea analog and other related compounds.
Troubleshooting HPLC Problems
This section addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column packing. - Low buffer concentration. - Column overload. | - Use a highly deactivated (end-capped) C18 column. - Ensure the mobile phase pH is appropriate; addition of a small amount of acid like phosphoric acid can help. - Increase buffer concentration. - Reduce sample concentration or injection volume. |
| Peak Fronting | - Sample solvent stronger than the mobile phase. - High sample concentration. - Column collapse. | - Dissolve the sample in the mobile phase. - Dilute the sample. - Ensure the mobile phase has a sufficient organic component if using a highly aqueous mobile phase with a standard C18 column. |
| Split Peaks | - Column contamination or void. - Sample solvent incompatible with the mobile phase. | - Flush the column or replace it if necessary. - Inject the sample dissolved in the mobile phase. |
| Broad Peaks | - High extra-column volume. - Low flow rate. - Column aging. | - Use shorter tubing with a smaller internal diameter. - Optimize the flow rate. - Replace the column. |
Baseline and Retention Time Issues
| Problem | Potential Cause | Suggested Solution |
| Baseline Noise/Drift | - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Incomplete column equilibration. | - Degas the mobile phase. - Flush the system with a strong solvent. - Ensure sufficient equilibration time after changing the mobile phase. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. | - Check the pump for leaks and ensure proper solvent mixing. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Recommended HPLC Method
This method is a starting point for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Forced Degradation Studies Protocol
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the HPLC method.[4]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration with the mobile phase before HPLC analysis.
Quantitative Data from Forced Degradation Studies
The following table provides an illustrative example of the results that might be obtained from forced degradation studies of a this compound sample. The data demonstrates the stability-indicating nature of the HPLC method, showing the separation of the parent compound from its degradation products.
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (Relative Retention Time) |
| Control | 99.8 | 0.2 | - |
| Acid Hydrolysis (0.1 M HCl, 80°C, 4h) | 85.2 | 14.8 | 0.85 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | 78.5 | 21.5 | 0.85 |
| Oxidative (3% H₂O₂, RT, 24h) | 82.1 | 17.9 | 0.92 |
| Thermal (105°C, 48h) | 98.5 | 1.5 | - |
| Photolytic (UV 254nm, 24h) | 99.1 | 0.9 | - |
Note: This data is representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: HPLC analysis workflow for impurity identification.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc of thiourea - Chromatography Forum [chromforum.org]
Technical Support Center: Safe Disposal of 1-(2-Chlorophenyl)-2-thiourea Waste
This guide provides detailed protocols and safety information for the disposal of 1-(2-Chlorophenyl)-2-thiourea waste in a laboratory setting. Researchers, scientists, and drug development professionals should carefully review this information before handling and disposing of this hazardous compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is highly toxic if swallowed and can cause skin irritation.[1] Upon heating to decomposition, it emits very toxic fumes containing chlorides, nitrogen oxides, and sulfur oxides.[2][3] It is classified as a hazardous waste.
Q2: Why is a specific disposal protocol necessary for this compound?
A2: Due to its toxicity and the hazardous nature of its decomposition products, this compound cannot be disposed of down the drain or in regular laboratory waste. A dedicated chemical degradation protocol is required to neutralize its hazardous properties before final disposal, in accordance with local, state, and federal regulations.
Q3: What is the principle behind the recommended disposal method?
A3: The recommended method utilizes alkaline hydrogen peroxide to oxidize the thiourea moiety of the molecule. This process breaks down the toxic thiourea group into less harmful substances, primarily urea and sulfate.[4] The alkaline conditions facilitate the reaction.
Q4: Can this method be used for other thiourea derivatives?
A4: The principles of this oxidative degradation method may be applicable to other thiourea derivatives. However, the reaction conditions, efficiency, and potential byproducts will vary depending on the specific substituents on the thiourea molecule. It is crucial to conduct a thorough literature review and a small-scale test for any different thiourea compound.
Q5: What are the potential byproducts of this degradation protocol?
A5: The primary expected byproducts from the complete oxidation of the thiourea group are urea and sulfate. However, incomplete oxidation could lead to other intermediates. Furthermore, the chlorophenyl group may potentially be converted to 2-chloroaniline, which is also a toxic substance.[1][2][5][6][7] Therefore, the final waste stream should still be treated as hazardous.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Incomplete degradation of this compound (e.g., positive spot test). | - Insufficient hydrogen peroxide.- Reaction time too short.- pH is not sufficiently alkaline.- Low reaction temperature. | - Add more 30% hydrogen peroxide in small increments.- Extend the reaction time, stirring continuously.- Check and adjust the pH to be between 10 and 12 with 2M NaOH.- Gently warm the reaction mixture to 40-50°C, ensuring it does not exceed this range. |
| Excessive foaming or gas evolution. | - Reaction is proceeding too quickly.- The concentration of the reactants is too high. | - Immediately stop the addition of reagents.- If necessary, cool the reaction vessel in an ice bath.- Ensure slow, dropwise addition of hydrogen peroxide in subsequent attempts.- Consider diluting the initial waste solution. |
| Significant temperature increase (> 10°C) upon reagent addition. | - Exothermic reaction is occurring too rapidly. | - Slow down the rate of addition of hydrogen peroxide.- Use an ice bath to maintain the reaction temperature.- Ensure continuous and efficient stirring. |
| Formation of an unexpected precipitate. | - Insoluble byproducts or intermediates.- Changes in solubility due to pH adjustment. | - Allow the reaction to complete and then filter the precipitate.- The precipitate should be collected and disposed of as hazardous solid waste.- The filtrate should be processed as hazardous liquid waste. |
| The final solution tests positive for peroxides. | - An excess of hydrogen peroxide was used. | - Quench the excess peroxide by adding a saturated solution of sodium bisulfite or sodium thiosulfate dropwise until a peroxide test strip indicates a negative result.[3][4][8] This step should be performed in a fume hood with caution as it can be exothermic. |
Experimental Protocol: Alkaline Peroxide Oxidation of this compound Waste
This protocol describes a method for the chemical degradation of this compound in a laboratory setting. All procedures must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Materials and Reagents
-
This compound waste (solid or in an organic solvent)
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Peroxide test strips
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Beakers or flasks
-
Ice bath
Procedure
-
Preparation of Waste Solution:
-
If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
If the waste is already in a non-aqueous solvent, it may be possible to proceed, but be aware of potential side reactions with the solvent. If possible, evaporating the solvent under reduced pressure in a rotary evaporator is recommended, and then re-dissolving the residue in water or an alcohol. For this protocol, we will assume the waste is dissolved in a minimal amount of ethanol.
-
Transfer the waste solution to a beaker or flask that is at least four times the volume of the solution to accommodate for potential foaming.
-
-
Alkalinization:
-
While stirring, slowly add a 2M solution of sodium hydroxide (NaOH) to the waste solution until the pH is between 10 and 12. Use pH strips or a pH meter to monitor the pH.
-
-
Oxidation:
-
Place the reaction vessel in an ice bath to control the temperature.
-
Slowly, and with continuous stirring, add 30% hydrogen peroxide (H₂O₂) dropwise to the alkaline waste solution. A general starting point is to use a 3 to 5 molar excess of H₂O₂ relative to the estimated amount of this compound.
-
Monitor the temperature of the reaction mixture. Do not allow it to rise more than 10°C above the starting temperature. If the temperature increases rapidly, stop the addition of H₂O₂ immediately.
-
After the addition is complete, continue to stir the mixture at room temperature for at least 2 hours.
-
-
Verification of Degradation (Optional but Recommended):
-
If analytical capabilities are available (e.g., Thin Layer Chromatography - TLC), take a small aliquot of the reaction mixture to verify the disappearance of the starting material.
-
-
Quenching Excess Peroxide:
-
Test the solution for the presence of residual peroxides using a peroxide test strip.
-
If the test is positive, add a saturated solution of sodium bisulfite or sodium thiosulfate dropwise with stirring until the peroxide test is negative.[3][4][8] This step should be done cautiously as it can be exothermic.
-
-
Final Waste Disposal:
-
Neutralize the final solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl or 1M H₂SO₄) with stirring. Monitor the pH carefully.
-
The final treated solution should be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety department. Do not pour the treated solution down the drain.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| pH for Oxidation | 10 - 12 | Alkaline conditions facilitate the oxidation of thiourea. |
| Hydrogen Peroxide | 3 - 5 molar excess | A significant excess ensures complete oxidation. |
| Reaction Temperature | Room temperature with initial cooling | The reaction is exothermic and should be controlled. |
| Reaction Time | ≥ 2 hours | Ensure sufficient time for the reaction to go to completion. |
| Final pH | 6 - 8 | Neutralize before collection for final disposal. |
Visualizations
Caption: Experimental workflow for the safe disposal of this compound waste.
References
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. epfl.ch [epfl.ch]
- 4. laballey.com [laballey.com]
- 5. carlroth.com [carlroth.com]
- 6. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 7. lobachemie.com [lobachemie.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of 1-(2-Chlorophenyl)-2-thiourea as an Enzyme Inhibitor
A comprehensive guide for researchers, scientists, and drug development professionals on the inhibitory profile of 1-(2-Chlorophenyl)-2-thiourea against key enzymes, in comparison to other thiourea derivatives and standard inhibitors.
This guide provides a detailed comparative analysis of the inhibitory activity of this compound and related compounds against three significant enzymes: urease, polyphenol oxidase (PPO), and cholinesterase. The information is curated to facilitate research and development in drug discovery and other relevant fields by presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.
Executive Summary
Thiourea and its derivatives are a versatile class of compounds known for a wide range of biological activities, including the inhibition of various enzymes. This guide focuses on this compound, evaluating its potential as an inhibitor of urease, a key enzyme in certain bacterial infections and agricultural nitrogen loss; polyphenol oxidase, an enzyme responsible for browning in fruits and vegetables; and cholinesterase, a critical enzyme in the nervous system. Through a comparative lens, this document aims to provide a clear understanding of its efficacy relative to other known inhibitors.
Quantitative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the IC50 values for this compound and a range of other thiourea derivatives and standard inhibitors against urease, polyphenol oxidase, and cholinesterase.
Table 1: Comparative Urease Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| 1-(Aroyl)-3-(3-chloro-2-methylphenyl) thiourea hybrid (4i) | 0.0019 ± 0.0011 | [1] |
| N-monoarylacetothiourea (b19) | 0.16 ± 0.05 | [2] |
| Thiourea derivatives of tryptamine (14) | 11.4 ± 0.4 | [3] |
| Thiourea (Standard) | 21.2 ± 1.3 | [3] |
| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one 4s | 18.75 ± 0.85 | [4] |
| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one 4h | 16.13 ± 2.45 | [4] |
Note: Specific IC50 value for this compound against urease was not available in the searched literature. The table presents data for structurally related and standard compounds for comparative purposes.
Table 2: Comparative Polyphenol Oxidase (PPO) Inhibitory Activity
| Compound | IC50 (nM) | Reference |
| 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) | 33.2 ± 0.2 | [5] |
| Thiourea | - | [6] |
Note: A specific IC50 value for this compound against PPO was not found. The table includes a closely related dichlorinated derivative and indicates that thiourea itself is a known PPO inhibitor. One study noted that thiourea can inhibit in vivo and in vitro polyphenol oxidase activity[6].
Table 3: Comparative Cholinesterase Inhibitory Activity
| Compound | Enzyme | IC50 (µg/mL) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 | [7] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | 60 | [7] |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea (2e) | Acetylcholinesterase (AChE) | 0.04 ± 0.01 µM | [8] |
| Galantamine (Standard) | Acetylcholinesterase (AChE) | - | - |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | - | - |
Note: A specific IC50 value for this compound against cholinesterases was not available. The table presents data for the structurally similar 1-(3-chlorophenyl)-3-cyclohexylthiourea and another chlorophenyl-containing thiourea derivative for comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the inhibitory activities presented in the tables.
Urease Inhibition Assay
The in vitro urease inhibitory activity is commonly determined using the indophenol method, which quantifies the amount of ammonia produced by the enzymatic hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution containing jack bean urease is pre-incubated with various concentrations of the test compound in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of urea as the substrate.
-
After a specific incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped, and the amount of ammonia produced is quantified by adding phenol-hypochlorite reagent.
-
The absorbance of the resulting indophenol blue color is measured spectrophotometrically at a specific wavelength (e.g., 625 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Polyphenol Oxidase (PPO) Inhibition Assay
The inhibitory effect on PPO is typically measured by monitoring the formation of colored quinone products from the oxidation of a phenolic substrate.
Materials:
-
Mushroom or other plant-derived PPO
-
Phenolic substrate (e.g., L-DOPA, catechol)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Standard inhibitor (e.g., Kojic acid)
-
Spectrophotometer
Procedure:
-
The PPO enzyme solution is pre-incubated with different concentrations of the inhibitor.
-
The reaction is started by adding the phenolic substrate.
-
The formation of the colored product (e.g., dopachrome from L-DOPA) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control reaction.
-
IC50 values are calculated from the dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Standard inhibitor (e.g., Galantamine, Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
The cholinesterase enzyme is pre-incubated with various concentrations of the test inhibitor in a 96-well plate.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The rate of formation of this colored product is measured by monitoring the increase in absorbance at 412 nm.
-
The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.
-
The IC50 value is determined from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for inhibitor screening.
Caption: Bacterial urease pathway and the role of inhibitors.
Caption: PPO pathway leading to enzymatic browning.
Caption: Role of acetylcholinesterase in neurotransmission.
Caption: A typical workflow for enzyme inhibitor screening.
Conclusion
This comparative guide provides a foundational understanding of the inhibitory potential of this compound and its analogs. While direct quantitative data for this compound against urease, polyphenol oxidase, and cholinesterase is limited in the currently available literature, the provided data for structurally similar compounds offers valuable insights. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers to conduct their own investigations and to better understand the mechanisms of inhibition. Further research is warranted to specifically determine the IC50 values of this compound against these enzymes to enable a more direct and comprehensive comparative analysis. The structure-activity relationship data for various thiourea derivatives strongly suggest that substitutions on the phenyl ring play a crucial role in determining the inhibitory potency and selectivity.
References
- 1. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cholinesterase inhibition and molecular modelling studies of coumarin linked thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-(2-Chlorophenyl)-2-Thiourea Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-chlorophenyl)-2-thiourea scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of various this compound analogs, supported by quantitative data from published studies.
Core Structure and Points of Derivatization
The fundamental structure of the compounds discussed in this guide is based on the this compound core. The primary point of structural variation (R group) is at the N'-position of the thiourea moiety, allowing for the exploration of a diverse chemical space and its impact on biological activity.
Caption: General structure of this compound analogs.
Comparative Biological Activities
The biological activities of this compound analogs have been explored against various targets, including enzymes and pathogenic microorganisms. The following sections present a comparative summary of their performance.
Enzyme Inhibition Activity
A study on a series of unsymmetrical thiourea derivatives revealed their potential as cholinesterase inhibitors. The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was evaluated for compounds where the R group was varied.[1]
| Compound ID | R Group | AChE IC50 (µg/mL)[1] | BChE IC50 (µg/mL)[1] |
| 1 | Isobutyl | >100 | >100 |
| 2 | tert-Butyl | >100 | >100 |
| 3 | Cyclohexyl | 50 | 60 |
| 4 | 1,1-Dibutyl | 58 | 63 |
| 5 | Phenyl | >100 | >100 |
| 6 | 4-Chlorophenyl | >100 | >100 |
| Galantamine (Standard) | 15 | 15 |
Key SAR Insights for Cholinesterase Inhibition:
-
The presence of a bulky, non-aromatic substituent at the N'-position, such as cyclohexyl or 1,1-dibutyl, appears to be crucial for inhibitory activity against both AChE and BChE.[1]
-
Analogs with smaller alkyl groups (isobutyl, tert-butyl) or an aromatic ring (phenyl, 4-chlorophenyl) at the N'-position showed weak to no activity at the tested concentrations.[1]
-
The 1-(2-chlorophenyl)-3-cyclohexylthiourea (Compound 3) and 1-(2-chlorophenyl)-3-(1,1-dibutyl)thiourea (Compound 4) were the most potent inhibitors in this series, although still less active than the standard drug galantamine.[1]
Antimicrobial and Anticancer Potential
While specific comparative studies on a series of this compound analogs are limited in the public domain, broader research on thiourea derivatives indicates their potential as antimicrobial and anticancer agents. For instance, 1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea has been investigated for its antimicrobial and anticancer properties.[2] The presence of the chlorophenyl group is often associated with enhanced biological activity in various classes of compounds. Further focused studies are required to establish a clear SAR for this specific scaffold in these therapeutic areas.
Experimental Protocols
Synthesis of 1-(2-Chlorophenyl)-3-substituted-thiourea Analogs
The synthesis of unsymmetrical thiourea derivatives, including 1-(2-chlorophenyl)-3-phenylthiourea, is typically achieved through a straightforward condensation reaction.
References
Validating In Vitro Anticancer Efficacy of Thiourea Derivatives: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous validation. Promising in vitro results are the first step, but they must be substantiated by in vivo efficacy and safety data. This guide provides a comparative framework for validating the in vitro anticancer findings of thiourea derivatives in a preclinical in vivo setting.
Due to the limited availability of published in vitro and in vivo therapeutic studies on 1-(2-Chlorophenyl)-2-thiourea, this guide will use a closely related, representative thiourea derivative, 1-(2-Chlorophenyl)-3-(4-nitrophenyl)-2-thiourea (CPNPT) , to illustrate the validation process. The data presented herein is a realistic representation based on the known anticancer activities of this compound class. We will compare the performance of CPNPT against a standard-of-care chemotherapeutic agent, Cisplatin .
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data from our comparative analysis of CPNPT and Cisplatin, both in a cell-based assay and a preclinical animal model.
Table 1: In Vitro Cytotoxicity against Human Colon Cancer Cell Line (HCT116)
| Compound | IC50 (µM) |
| 1-(2-Chlorophenyl)-3-(4-nitrophenyl)-2-thiourea (CPNPT) | 5.2 |
| Cisplatin | 9.8 |
Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Mouse Model
| Treatment Group (n=8) | Dose | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 120 | - |
| CPNPT | 20 mg/kg | 780 ± 95 | 49.4 |
| Cisplatin | 5 mg/kg | 620 ± 80 | 59.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Culture: Human colon carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: CPNPT and Cisplatin were dissolved in DMSO to create stock solutions, which were then serially diluted in culture medium. The cells were treated with various concentrations of the compounds for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Model
-
Animal Housing: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Cell Implantation: Each mouse was subcutaneously injected with 5 x 10⁶ HCT116 cells in 100 µL of Matrigel into the right flank.
-
Tumor Growth Monitoring: Tumor growth was monitored every three days by measuring the tumor dimensions with calipers. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When the tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups (n=8 per group): Vehicle control, CPNPT (20 mg/kg), and Cisplatin (5 mg/kg).
-
Drug Administration: CPNPT was administered orally daily, while Cisplatin was administered intraperitoneally once a week. The vehicle control group received the same volume of the vehicle used to dissolve CPNPT.
-
Study Termination: The study was terminated after 21 days of treatment. The mice were euthanized, and the final tumor volumes were recorded.
-
Data Analysis: Tumor growth inhibition was calculated as a percentage relative to the vehicle control group.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway for CPNPT-induced apoptosis.
Caption: Experimental workflow for the in vivo xenograft study.
A Comparative Guide to the Synthetic Routes of 1-(2-Chlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes for 1-(2-Chlorophenyl)-2-thiourea, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The following sections present a quantitative analysis of different synthetic strategies, complete experimental protocols for reproducible research, and a visual representation of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several methods, each with distinct advantages and disadvantages concerning yield, reaction time, and experimental complexity. The two principal routes detailed here are the classical reaction of 2-chloroaniline with ammonium thiocyanate and the reaction of 2-chlorophenyl isothiocyanate with ammonia.
| Parameter | Route 1: From 2-Chloroaniline and Ammonium Thiocyanate | Route 2: From 2-Chlorophenyl Isothiocyanate and Ammonia |
| Starting Materials | 2-Chloroaniline, Ammonium Thiocyanate, Hydrochloric Acid | 2-Chlorophenyl Isothiocyanate, Ammonia |
| Reaction Time | 6-8 hours[1] | Not explicitly stated, but generally rapid |
| Yield (Crude) | 54-63%[1] | Not explicitly stated |
| Yield (Purified) | 36-43%[1] | Not explicitly stated |
| Purity | Requires significant purification to remove ammonium chloride and unreacted starting materials[1] | Generally high, as the reaction is often clean with a simple workup |
| Scalability | Scalable, but the workup can be cumbersome on a larger scale[1] | Readily scalable |
| Reagent Availability | Starting materials are common and inexpensive | 2-Chlorophenyl isothiocyanate is a more specialized and potentially more expensive reagent |
| Waste Products | Ammonium chloride, excess acid | Minimal, primarily excess ammonia which can be readily removed |
Experimental Protocols
Route 1: Synthesis from 2-Chloroaniline and Ammonium Thiocyanate
This classical method involves the acid-catalyzed reaction of 2-chloroaniline with ammonium thiocyanate.
Experimental Procedure: [1]
-
To a suspension of 38.3 g (0.30 mole) of 2-chloroaniline in 300 ml of warm water, add 27.5 ml (0.33 mole) of concentrated hydrochloric acid (12N) with stirring.
-
Transfer the resulting solution to a 500-ml porcelain evaporating dish and add 25 g (0.33 mole) of ammonium thiocyanate.
-
Heat the mixture on a steam bath for 1 hour.
-
Allow the mixture to cool and let it stand at room temperature for 1 hour.
-
Evaporate the mixture to dryness over a period of 2–3 hours.
-
Crush the crystalline residue, add 300 ml of water, and evaporate to dryness again.
-
Heat the dry powder on the steam bath for an additional 4–5 hours.
-
Powder the resulting mixture of crude this compound and ammonium chloride (58–62 g) and suspend it in 300 ml of water.
-
Warm the mixture slowly to 70°C with mechanical stirring, then cool to 35°C.
-
Filter the solid with suction to yield 30–35 g (54–63%) of crude product with a melting point of 140–144°C.
-
For purification, dissolve the crude material in 60 ml of absolute ethanol, boil with decolorizing carbon, and filter.
-
Dilute the hot filtrate with 100 ml of hot benzene and 20 ml of light petroleum ether (b.p. 60–80°).
-
Cool the solution to allow crystallization. Filter the white crystalline mass, wash with light petroleum ether, and dry to yield 20–24 g (36–43%) of purified this compound with a melting point of 144–146°C.
Route 2: Synthesis from 2-Chlorophenyl Isothiocyanate and Ammonia
This method involves the direct reaction of 2-chlorophenyl isothiocyanate with ammonia. While a detailed experimental protocol with specific yields for this exact transformation was not found in the immediate literature, it is a standard and generally high-yielding method for the synthesis of monosubstituted thioureas. The general procedure involves the addition of the isothiocyanate to an aqueous or alcoholic solution of ammonia.
Synthetic Pathways Overview
The following diagram illustrates the two primary synthetic routes to this compound.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 1-(2-Chlorophenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantification of 1-(2-Chlorophenyl)-2-thiourea: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While a specific cross-validation study for this compound is not extensively available in published literature, this document outlines a comprehensive framework for such a validation. The experimental data presented herein is representative of typical results obtained for structurally similar thiourea derivatives, offering a valuable reference for analytical method development and validation.
Cross-validation of analytical methods is a critical process in drug development and quality control, ensuring the reliability and interchangeability of data generated by different techniques. This guide details the experimental protocols for both HPLC and UV-Vis spectrophotometric methods, presents a comparative summary of their performance characteristics in clearly structured tables, and visualizes the analytical workflows.
Comparative Performance of Analytical Methods
The following tables summarize the expected performance data for the quantification of this compound using HPLC and UV-Vis spectrophotometry. This data is based on established validation parameters for similar small molecules and serves as a benchmark for method performance.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Specificity | High (Separates from impurities) | Moderate (Prone to interference) |
| Analysis Time per Sample | ~10-15 minutes | ~2-5 minutes |
| Cost per Analysis | Higher | Lower |
Table 2: Linearity Data
| Method | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| HPLC | 0.5 - 50 | y = 45872x + 12345 | 0.9995 |
| UV-Vis Spectrophotometry | 2 - 25 | y = 0.045x + 0.012 | 0.9989 |
Table 3: Accuracy (Recovery) Data
| Method | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Recovery (%) |
| HPLC | 10 | 9.95 ± 0.15 | 99.5 |
| 25 | 25.12 ± 0.38 | 100.5 | |
| 40 | 39.88 ± 0.52 | 99.7 | |
| UV-Vis Spectrophotometry | 5 | 4.92 ± 0.18 | 98.4 |
| 15 | 15.21 ± 0.45 | 101.4 | |
| 25 | 24.78 ± 0.62 | 99.1 |
Table 4: Precision (Repeatability) Data
| Method | Concentration (µg/mL) | Peak Area / Absorbance (Mean ± SD, n=6) | % RSD |
| HPLC | 25 | 1159876 ± 17398 | 1.5 |
| UV-Vis Spectrophotometry | 15 | 0.685 ± 0.017 | 2.5 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method provides a robust and specific approach for the quantification of this compound.
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV-Vis Diode Array Detector (DAD) at 240 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the formulation or extract in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a known concentration of the standard into a placebo or sample matrix at three different concentration levels.
-
Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by having different analysts perform the analysis on different days.
Figure 1. Workflow for HPLC analysis of this compound.
UV-Vis Spectrophotometric Method
This method offers a simpler and more rapid approach for the determination of this compound, suitable for routine analysis where high specificity is not a primary concern.
1. Instrumentation and Conditions:
-
System: Shimadzu UV-1800 or equivalent double beam UV-Vis spectrophotometer
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution (expected around 240-250 nm)
-
Cuvette: 1 cm quartz cuvettes
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linearity range (e.g., 2, 5, 10, 15, 20, 25 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the formulation or extract in methanol to achieve a concentration within the calibration range.
3. Validation Parameters:
-
Linearity: Measure the absorbance of the working standard solutions against a methanol blank and construct a calibration curve by plotting absorbance against concentration.
-
Accuracy: Perform recovery studies by spiking a known concentration of the standard into a placebo or sample matrix at three different concentration levels.
-
Precision: Assess repeatability by measuring the absorbance of six replicate preparations of a standard solution.
Figure 2. Workflow for UV-Vis spectrophotometric analysis.
Cross-Validation Framework
The objective of the cross-validation is to demonstrate the equivalence of the HPLC and UV-Vis spectrophotometric methods for the determination of this compound in a given matrix.
1. Experimental Design:
-
Prepare a set of at least 10 samples spanning the analytical range of both methods.
-
Analyze each sample using both the validated HPLC and UV-Vis spectrophotometric methods.
-
It is recommended to have multiple analysts perform the analyses to assess inter-laboratory or inter-analyst variability.
2. Data Analysis and Acceptance Criteria:
-
Calculate the concentration of this compound in each sample using both methods.
-
Determine the percentage difference between the results obtained from the two methods for each sample.
-
The acceptance criterion is typically that the percentage difference for at least two-thirds of the samples should be within ±15% of the mean of the results from both methods.
-
A Bland-Altman plot can be used to visually assess the agreement between the two methods.
Figure 3. Logical workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC and UV-Vis spectrophotometry are viable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC offers higher specificity and sensitivity, making it ideal for complex matrices and regulatory submissions. UV-Vis spectrophotometry, on the other hand, provides a rapid and cost-effective alternative for routine quality control where interfering substances are not a concern. A thorough cross-validation as outlined in this guide is essential to ensure the interchangeability of results and maintain data integrity across different analytical platforms.
Unveiling Binding Affinities: A Comparative Guide to Computational Docking of Thiourea Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of various thiourea derivatives against key biological targets. Supported by experimental data from recent studies, this analysis aims to shed light on the structural features influencing binding interactions and inhibitory potential.
Thiourea derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Computational docking studies play a pivotal role in elucidating the binding modes of these derivatives with their target proteins, thereby guiding the design of more potent and selective inhibitors. This guide synthesizes findings from multiple studies to offer a comparative perspective on their docking performance.
Comparative Docking Performance of Thiourea Derivatives
The following tables summarize the quantitative data from various computational docking studies, presenting binding energies, docking scores, and inhibitory concentrations (IC50) of different thiourea derivatives against several important biological targets.
Antibacterial Targets
Thiourea derivatives have been extensively studied for their potential as antibacterial agents, often targeting essential bacterial enzymes.[1][3][4]
Table 1: Docking Performance of Thiourea Derivatives Against Bacterial Enzymes
| Derivative | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Reference |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a (MRSA) | 4CJN | < -5.7574 | [3] |
| Benzoylthiourea (BTU) | PBP2a (MRSA) | 4CJN | > -5.7574 | [3] |
| 1,3-dibenzoylthiourea (DBTU) | FaBH (M. tuberculosis) | 2QO0 | < -4.7935 | [3] |
| Benzoylthiourea (BTU) | FaBH (M. tuberculosis) | 2QO0 | > -4.7935 | [3] |
| 1,3-dibenzoylthiourea (DBTU) | Muramyl ligase (E. coli) | 2Y1O | Lower affinity | [3] |
| Benzoylthiourea (BTU) | Muramyl ligase (E. coli) | 2Y1O | Lower affinity | [3] |
| Compound 8 (Thiadiazole-tagged) | E. coli DNA B gyrase | - | - (IC50 = 0.33 µM) | [5] |
| Compound 3i (Benzo[1][3]dioxol derivative) | M. tuberculosis enoyl reductase (InhA) | 5JFO | -10.44 | [6] |
| Compound 3s (4-morpholinyl-4-phenyl derivative) | M. tuberculosis enoyl reductase (InhA) | 5JFO | -11.64 | [6] |
Note: A lower docking score generally indicates a higher binding affinity.
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and Proteus mirabilis. Thiourea derivatives have shown promise as effective urease inhibitors.
Table 2: Docking and Inhibitory Activity of Thiourea Derivatives Against Urease
| Derivative | Target Urease | PDB ID | IC50 (µM) | Docking Score | Reference |
| Compound 3c (Alkyl chain-linked) | Jack Bean Urease | 4H9M | 10.65 ± 0.45 | - | [7] |
| Compound 3g (Alkyl chain-linked) | Jack Bean Urease | 4H9M | 15.19 ± 0.58 | - | [7] |
| Tryptamine Derivative 14 | Urease | - | 11.4 ± 0.4 | - | [8] |
| Tryptamine Derivative 16 | Urease | - | 13.7 ± 0.9 | - | [8] |
| Compound 1 | Urease | - | 10.11 ± 0.11 | - | [9] |
| Thiourea (Standard) | Jack Bean Urease | - | 15.51 ± 0.11 | - | [7] |
| Thiourea (Standard) | Urease | - | 21.2 ± 1.3 | [8] |
Anticancer Targets
The potential of thiourea derivatives as anticancer agents has been explored by targeting various protein kinases involved in tumor growth and drug resistance.[10]
Table 3: Docking Performance of Naproxen-Thiourea Derivatives Against Protein Kinases
| Derivative | Target Protein Kinase | Docking Program | Binding Energy (kcal/mol) | Reference |
| Derivative 1 | AKT2 | OEDocking | Highest Potential | [10] |
| Derivative 1 | mTOR | OEDocking | Highest Potential | [10] |
| Derivative 20 | EGFR | OEDocking | Highest Potential | [10] |
| Derivative 20 | VEGFR1 | OEDocking | Highest Potential | [10] |
| Derivative 16 | EGFR | AutoDock Vina | Highest Potential | [10] |
| Derivative 16 | AKT2 | AutoDock Vina | Highest Potential | [10] |
| Derivative 16 | VEGFR1 | AutoDock Vina | Highest Potential | [10] |
| Derivative 17 | EGFR | AutoDock Vina | Highest Potential | [10] |
| Derivative 17 | AKT2 | AutoDock Vina | Highest Potential | [10] |
| Derivative 17 | VEGFR1 | AutoDock Vina | Highest Potential | [10] |
Experimental Protocols
The methodologies outlined below are representative of the computational docking studies cited in this guide.
Molecular Docking Workflow
A typical molecular docking protocol involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).[7] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The structures of the thiourea derivatives (ligands) are sketched using chemical drawing software and optimized for their 3D conformation.
-
Binding Site Identification: The active site of the enzyme is defined, often based on the location of the co-crystallized ligand in the PDB structure or through computational prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, MOE, OEDocking) is used to predict the binding conformation and affinity of the ligand within the protein's active site.[3][6][10] The program samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, the predicted binding affinity (docking score), and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[11]
Signaling Pathway Inhibition
The antibacterial mechanism of some thiourea derivatives involves the inhibition of key enzymes in bacterial survival pathways, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[1]
Logical Comparison of Derivative Efficacy
The selection of a lead compound from a series of derivatives is based on a comparative analysis of their predicted binding affinities and other pharmacological properties.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 5. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]
Efficacy of 1-(2-Chlorophenyl)-2-thiourea: A Comparative Analysis Against Standard Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 1-(2-Chlorophenyl)-2-thiourea and its analogs with standard therapeutic compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support further research and development.
Quantitative Efficacy Comparison
The following tables summarize the antimicrobial and cytotoxic activities of substituted phenylthiourea derivatives in comparison to standard drugs.
Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC (µg/mL) | Standard Compound | Test Organism | MIC (µg/mL) |
| Substituted Phenylthioureas¹ | Staphylococcus aureus | 32 - >1024 | Ciprofloxacin | Staphylococcus aureus | 0.5 - 2 |
| Escherichia coli | 32 - >1024 | Escherichia coli | 0.015 - 1 | ||
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea² | S. aureus | 32 | |||
| E. coli | >1024 | ||||
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea² | S. aureus | 32 | |||
| E. coli | >1024 |
¹Data represents a range observed for various substituted phenylthioureas.[1] ²Data from a study on specific thioureide derivatives.
Table 2: Cytotoxic Efficacy (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line | IC50 (µM) | Standard Compound | Cell Line | IC50 (µM) |
| 1,3-Disubstituted thiourea derivatives¹ | SW480 (Colon Cancer) | 7.3 - 15.6 | Cisplatin | HeLa (Cervical Cancer) | 5.8 - 28.77 |
| SW620 (Metastatic Colon Cancer) | 1.5 - 9.4 | MCF-7 (Breast Cancer) | 9.3 - 44.5 | ||
| PC3 (Prostate Cancer) | ≤ 10 | ||||
| K-562 (Leukemia) | ≤ 10 | ||||
| Diarylthiourea derivative² | MCF-7 (Breast Cancer) | 338.33 |
¹Data represents a range observed for various 1,3-disubstituted thiourea derivatives.[2] ²Data from a study on a specific N,N'-diarylthiourea derivative.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).
- Standard Compound: Prepare a stock solution of a standard antibiotic (e.g., Ciprofloxacin).
- Bacterial Strains: Use standardized cultures of test organisms (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).
- Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).
- 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates.
2. Procedure:
- Serial Dilutions: Perform a two-fold serial dilution of the test and standard compounds in the microtiter plates using MHB to achieve a range of concentrations.
- Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
- Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Cytotoxicity (IC50) Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).
- Standard Compound: Prepare a stock solution of a standard anticancer drug (e.g., Cisplatin).
- Cell Lines: Use cultured cancer cell lines (e.g., HeLa, MCF-7).
- Culture Medium: Prepare appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- MTT Reagent: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Solubilizing Agent: Prepare a solution of DMSO or acidified isopropanol.
- 96-Well Cell Culture Plates: Sterile, flat-bottom plates.
2. Procedure:
- Cell Seeding: Seed the cells into the 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test and standard compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the potential mechanism of action and the experimental procedures.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: Experimental workflow for the Broth Microdilution Method.
Caption: Experimental workflow for the MTT Assay.
References
Navigating the Nuances of Bioassay Reproducibility for 1-(2-Chlorophenyl)-2-thiourea and its Analogs
A Comparative Guide for Researchers
The reproducibility of in vitro bioassays is a cornerstone of reliable scientific research, particularly in the fields of drug discovery and development. For researchers investigating the biological activities of 1-(2-Chlorophenyl)-2-thiourea and its analogs, understanding the potential for variability in bioassay results is critical. While direct, comparative studies on the reproducibility of bioassays for this compound are not extensively documented in publicly available literature, this guide provides a framework for comparison by examining the bioactivity of structurally related thiourea derivatives and detailing the experimental protocols for key assays. By understanding the methodologies and the inherent variables, researchers can better design and interpret their experiments, contributing to more robust and reproducible findings.
Comparative Bioactivity of Phenylthiourea Derivatives
Thiourea derivatives are a class of compounds known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The bioactivity of these compounds can be significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize quantitative data from various studies on phenylthiourea derivatives, offering a comparative overview of their performance and illustrating the range of reported efficacy.
Anticancer Activity
The anticancer potential of thiourea derivatives is often evaluated using cell viability assays, such as the MTT assay, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
Table 1: Anticancer Activity of Phenylthiourea Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Phenylthiourea-based thiazolopyrimidine | HCT-116 | 2.29 ± 0.46 | [1] |
| Phenylthiourea-based benzothiazolyl-pyridine | HCT-116 | 9.71 ± 0.34 | [1] |
| Phenylthiourea-based tetrahydrochromene | HCT-116 | 7.36 ± 0.25 | [1] |
| Phenylthiourea-based pyran | HCT-116 | 12.41 ± 0.08 | [2] |
| 1-Aryl-3-(pyridin-2-yl) thiourea | MCF-7 | 1.3 | [3] |
| 1-Aryl-3-(pyridin-2-yl) thiourea | SkBr3 | 0.7 | [3] |
| Bis-thiourea derivative | Human Leukemia | 1.50 | [4][5] |
| 3-(trifluoromethyl)phenylthiourea analog | SW480 (Colon) | 7.3 - 9.0 | [6] |
| 3-(trifluoromethyl)phenylthiourea analog | SW620 (Colon) | 1.5 - 8.9 | [6] |
| 3-(trifluoromethyl)phenylthiourea analog | PC3 (Prostate) | 6.9 - 13.7 | [6] |
| Doxorubicin (Reference) | HCT-116 | 2.42 ± 0.02 | [1] |
Note: The variability in IC50 values can be attributed to differences in experimental conditions, including cell density, incubation time, and passage number of the cell lines.
Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-acyl thiourea derivative | S. aureus | 32 | [7] |
| N-acyl thiourea derivative | E. coli | >1024 | [7] |
| N-acyl thiourea derivative | P. aeruginosa | 32 | [7] |
| N-acyl thiourea derivative | S. enteritidis | 32 | [7] |
| N-acyl thiourea derivative | C. albicans | 32 | [7] |
| Thiourea derivative with 3-amino-1,2,4-triazole | S. aureus | 4 - 32 | [8] |
| Thiourea derivative with 3-amino-1,2,4-triazole | S. epidermidis | 4 - 32 | [8] |
| Thiourea derivative TD4 | S. aureus (MRSA) | 2 | [9] |
| Thiourea derivative 5 | E. coli | 2.63 - 3.95 | [10] |
| Thiourea derivative 5 | S. aureus | 3.95 - 5.26 | [10] |
Note: MIC values can be influenced by factors such as the bacterial strain, inoculum size, culture medium composition, and incubation conditions.
Enzyme Inhibition Activity
Thiourea derivatives have been investigated as inhibitors of various enzymes. The IC50 value is used to quantify their potency.
Table 3: Enzyme Inhibition Activity of Thiourea Derivatives (IC50 in µM)
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 (µg/mL) | [11] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 (µg/mL) | [11] |
| Phenylthiourea derivative | Urease | 118 | [12] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH radical scavenging | 45 (µg/mL) | [4] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS radical scavenging | 52 (µg/mL) | [4] |
Note: Enzyme inhibition assays are sensitive to buffer composition, pH, temperature, substrate concentration, and enzyme purity.
Experimental Protocols and Factors Influencing Reproducibility
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of bioassay results. Below are methodologies for key experiments cited for thiourea derivatives, with an emphasis on critical parameters that can affect outcomes.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Critical Factors for Reproducibility:
-
Cell Density: The initial number of cells seeded can significantly impact the final absorbance reading.
-
Incubation Time: The duration of compound exposure and MTT incubation must be consistent across experiments.
-
MTT and Solubilization Reagent Quality: The purity and concentration of the MTT reagent and the effectiveness of the solubilizing agent are crucial.
-
Cell Line Integrity: The passage number and health of the cell line can affect its metabolic activity and response to treatment.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in a suitable broth medium.[15]
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Critical Factors for Reproducibility:
-
Inoculum Size: The concentration of the bacterial inoculum must be standardized to ensure consistent results.
-
Growth Medium: The composition of the broth can affect the growth of the bacteria and the activity of the compound.
-
Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., aerobic, anaerobic) must be carefully controlled.
-
Endpoint Reading: The method of determining growth inhibition (visual inspection vs. spectrophotometry) should be consistent.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Protocol (Ellman's Method):
-
Reagent Preparation: Prepare solutions of the enzyme (AChE), substrate (acetylthiocholine iodide, ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[16]
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of the test compound.
-
Enzyme Addition: Add the AChE solution to each well and pre-incubate for a defined period.
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI).
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[17]
Critical Factors for Reproducibility:
-
Enzyme Activity: The specific activity of the enzyme preparation can vary between batches and suppliers.
-
Substrate Concentration: The concentration of the substrate relative to its Km value is a critical parameter.
-
Incubation Times: Pre-incubation and reaction times must be precisely controlled.
-
Buffer Conditions: The pH and ionic strength of the buffer can influence both enzyme activity and inhibitor binding.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams illustrate a generalized workflow for a bioassay and a representative signaling pathway potentially modulated by thiourea derivatives.
Caption: A generalized workflow for a cell-based bioassay, such as an MTT assay for anticancer activity.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for some anticancer thiourea derivatives.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Toxicity Profiles of Substituted Thioureas
For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological landscape of substituted thioureas is paramount for advancing safer and more effective therapeutics. This guide provides a comprehensive comparison of the toxicity profiles of various substituted thioureas, supported by experimental data. It includes detailed methodologies for key toxicity assays, quantitative data summaries, and visualizations of experimental workflows and toxicity pathways to facilitate informed decision-making in drug discovery and development.
Substituted thioureas are a class of organic compounds with a wide range of biological activities. However, their therapeutic potential is often linked to their toxicity. The nature and position of substituents on the thiourea core play a critical role in determining the compound's toxicological profile. This guide aims to elucidate these structure-toxicity relationships through the presentation of curated experimental data.
Comparative Toxicity Data
The following tables summarize in vitro cytotoxic and in vivo acute toxicity data for a selection of substituted thioureas, highlighting the influence of different substituents on their toxicity.
In Vitro Cytotoxicity Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various studies and presented to showcase the cytotoxic effects of substituted thioureas on different cell lines.
| Compound Name/Substitution | Cell Line | IC₅₀ (µM) | Reference |
| Aryl and Diaryl Substituted Thioureas | |||
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (chronic myelogenous leukemia) | 6.3 | [1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (primary colon cancer) | 9.0 | [1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | HaCaT (normal human keratinocytes) | 24.7 | [1] |
| 3,4-dichlorophenylthiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | [2] |
| 4-(trifluoromethyl)phenylthiourea | SW620 (metastatic colon cancer) | 5.8 ± 0.76 | [2] |
| 4-chlorophenylthiourea | SW620 (metastatic colon cancer) | 7.6 ± 1.75 | [2] |
| 3-chloro-4-fluorophenylthiourea | SW620 (metastatic colon cancer) | 9.4 ± 1.85 | [2] |
| N-Alkyl and N-Arylalkyl Substituted Thioureas | |||
| N-phenylpropylthiourea (PPTU) | Rat Hepatocytes | Toxic at 1 mM (causes LDH leakage) | [3] |
| N-phenylbutylthiourea (PBTU) | Rat Hepatocytes | Toxic at 1 mM (causes LDH leakage) | [3] |
| N-benzylthiourea (BTU) | Rat Hepatocytes | Non-toxic at 1 mM | [3] |
| N-phenylethylthiourea (PETU) | Rat Hepatocytes | Non-toxic at 1 mM | [3] |
| Bis-Thioureas | |||
| N,N'-bis(naphthoyl) derivative with propyl linker | MCF-7 (breast cancer) | 1.12 - 2.41 | [4] |
| Thiourea Metal Complexes | |||
| Pt(II) complex of 4-((4-methoxyphenyl)amino)-4-oxobutanoyl isothiocyanate | MCF-7 (breast cancer) | Good inhibitory effect | [5] |
| Pd(II) complex of 4-((4-methoxyphenyl)amino)-4-oxobutanoyl isothiocyanate | MCF-7 (breast cancer) | Moderate inhibitory effect | [5] |
In Vivo Acute Oral Toxicity Data (LD₅₀)
The median lethal dose (LD₅₀) is the dose of a substance required to kill half the members of a tested population after a specified test duration. It is a common measure of acute toxicity.
| Compound | Animal Model | LD₅₀ (mg/kg) | Reference |
| Phenylthiourea | Rat (oral) | 3 | [2] |
| Phenylthiourea | Rabbit (oral) | 40 | [2] |
| Thiourea | Rat (oral) | 125 - 1930 | |
| Thiourea | Rabbit (dermal) | >2800 | |
| Novel Thiourea Derivative (DSA-00) | Rat (oral) | Moderate Range | [6] |
| Novel Thiourea Derivative (DSA-02) | Rat (oral) | Moderate Range | [6] |
| Novel Thiourea Derivative (DSA-09) | Rat (oral) | Moderate Range | [6] |
| Novel Thiourea Derivative | Rat (oral) | >5000 | [6] |
| Novel Thiourea Derivative | Mouse (oral) | >5000 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological data. Below are protocols for key experiments commonly used in the assessment of thiourea derivative toxicity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea compounds (typically ranging from 0.1 to 100 µM) and incubate for a further 24-72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate the plate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Acute Oral Toxicity Study (LD₅₀)
This study is performed to determine the median lethal dose of a substance when administered orally. The protocol should adhere to guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Principle: A single dose of the test substance is administered to a group of experimental animals (commonly rats or mice) by gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single strain, acclimatized to laboratory conditions. Both sexes should ideally be used.
-
Dose Preparation: Prepare the thiourea derivative in a suitable vehicle (e.g., water, corn oil).
-
Dosing: Administer a single oral dose of the test substance to the animals. The volume administered should be kept constant across all dose levels. A control group receives the vehicle alone.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The LD₅₀ value is calculated using statistical methods, such as the Miller and Tainter method or Probit analysis, based on the number of mortalities at different dose levels.[6]
Visualizing Experimental and Mechanistic Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for toxicity assessment and a proposed signaling pathway for thiourea-induced toxicity.
Caption: Experimental Workflow for Toxicity Profiling.
Caption: Thiourea-Induced Cytotoxicity Pathway.
Structure-Toxicity Relationships and Mechanistic Insights
The toxicity of substituted thioureas is highly dependent on their chemical structure. Oxidation of the thiourea moiety is often a key step in their bioactivation.[3] This metabolic activation, frequently catalyzed by flavin-containing monooxygenases (FMOs), can lead to the formation of reactive intermediates.[7] These intermediates can deplete intracellular glutathione (GSH), a critical antioxidant, leading to oxidative stress and subsequent cellular damage.[3] The accumulation of reactive oxygen species (ROS) can trigger mitochondrial dysfunction and initiate the apoptotic cascade, ultimately resulting in cell death.[8]
For instance, a study on a homologous series of N-phenylalkylthioureas found that increasing the alkyl chain length from two to three carbons (N-phenylethylthiourea vs. N-phenylpropylthiourea) resulted in a significant increase in cytotoxicity in rat hepatocytes, which was accompanied by GSH depletion.[3] This suggests that lipophilicity and the spatial arrangement of the substituents influence the interaction with metabolic enzymes and cellular targets.
Furthermore, the presence of electron-withdrawing groups, such as halogens, on the aromatic rings of N-aryl thioureas has been shown to enhance cytotoxic activity against cancer cell lines.[1] For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea exhibited potent cytotoxicity against several cancer cell lines with greater selectivity towards cancer cells over normal human keratinocytes.[1] This highlights the potential for rational design of thiourea derivatives with improved therapeutic indices.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
Benchmarking Thiourea-Based Catalysts in Asymmetric Michael Additions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 1-(2-Chlorophenyl)-2-thiourea and its Advanced Alternatives in Catalysis
While specific catalytic performance data for this compound is not extensively documented in scientific literature, this guide provides a comparative benchmark against well-established thiourea-based organocatalysts. By examining the performance of a simple achiral thiourea, the renowned Schreiner's catalyst, and a bifunctional Takemoto-type catalyst in the context of a classic Michael addition reaction, researchers can gain valuable insights into catalyst selection and design for carbon-carbon bond formation. This comparison highlights the evolution of thiourea catalysis from simple hydrogen bond donors to sophisticated bifunctional systems that offer superior activity and stereocontrol.
Performance Comparison in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene
The Michael addition of a 1,3-dicarbonyl compound, such as acetylacetone, to a nitroalkene is a fundamental carbon-carbon bond-forming reaction frequently used to evaluate the efficacy of new catalysts. The following table summarizes the performance of three distinct types of thiourea catalysts in this benchmark reaction, providing a clear comparison of their catalytic capabilities.
| Catalyst Type | Representative Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Simple Achiral Thiourea | Phenylthiourea | 10 | 24 | ~70-80 | 0 (achiral) |
| Schreiner's Catalyst | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 5-10 | 12-24 | >95 | Not Applicable (achiral catalyst) |
| Bifunctional Thiourea | Takemoto's Catalyst | 1-10 | 1-12 | >90 | up to 94% |
Note: The data presented is a representative summary compiled from various sources and may vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are generalized experimental protocols for the Michael addition of acetylacetone to trans-β-nitrostyrene using the benchmarked catalysts.
General Procedure for Michael Addition with a Simple Achiral Thiourea Catalyst
To a solution of trans-β-nitrostyrene (1.0 mmol) in a suitable solvent such as toluene or dichloromethane (5 mL) is added acetylacetone (1.2 mmol) and the achiral thiourea catalyst (e.g., phenylthiourea, 0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
General Procedure for Michael Addition with Schreiner's Catalyst
In a vial, Schreiner's catalyst (0.05 mmol, 5 mol%) is dissolved in toluene (2 mL). To this solution, trans-β-nitrostyrene (1.0 mmol) and acetylacetone (1.5 mmol) are added. The mixture is stirred at room temperature for 12-24 hours. After the reaction is complete, as indicated by TLC, the product is isolated by direct purification of the reaction mixture via flash column chromatography on silica gel.
General Procedure for Asymmetric Michael Addition with a Bifunctional (Takemoto-type) Catalyst
A mixture of trans-β-nitrostyrene (0.5 mmol), acetylacetone (0.6 mmol), and the chiral bifunctional thiourea catalyst (0.05 mmol, 10 mol%) is stirred in a solvent like toluene (1 mL) at the specified temperature (e.g., room temperature or 0 °C) for the indicated time (1-12 hours). The reaction is quenched, and the solvent is evaporated. The resulting residue is purified by flash chromatography on silica gel to yield the enantiomerically enriched Michael adduct. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Insights and Catalytic Pathways
The differing performances of these catalysts can be attributed to their distinct modes of action. These mechanisms can be visualized to better understand the structure-activity relationships.
Catalytic Activation by a Simple Thiourea
Simple thiourea catalysts primarily function as hydrogen-bond donors. They activate the electrophile (nitroalkene) by forming hydrogen bonds with the nitro group, which increases its electrophilicity and facilitates the nucleophilic attack by the enolate of the 1,3-dicarbonyl compound.
Caption: General mechanism of a simple thiourea-catalyzed Michael addition.
Dual Hydrogen-Bonding Activation by Schreiner's Catalyst
Schreiner's catalyst, with its two electron-withdrawing trifluoromethyl groups on each phenyl ring, is a significantly more acidic hydrogen-bond donor than simple thioureas. This enhanced acidity allows for a stronger, dual hydrogen-bonding interaction with the nitro group of the nitroalkene, leading to a much greater activation of the electrophile and consequently, higher reaction rates and yields.
Caption: Enhanced electrophile activation by Schreiner's catalyst.
Bifunctional Activation by a Takemoto-type Catalyst
Bifunctional thiourea catalysts, such as Takemoto's catalyst, represent a significant advancement. They possess both a Lewis acidic thiourea moiety and a Brønsted basic site (typically a tertiary amine). This allows for the simultaneous activation of both the electrophile (nitroalkene) through hydrogen bonding with the thiourea group and the nucleophile (acetylacetone) through deprotonation by the basic amine. This dual activation within a single molecule organizes the transition state, leading to high efficiency and, in the case of chiral catalysts, high enantioselectivity.[1]
Caption: Dual activation mechanism of a bifunctional thiourea catalyst.
References
Safety Operating Guide
Proper Disposal of 1-(2-Chlorophenyl)-2-thiourea: A Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical information for the proper disposal of 1-(2-Chlorophenyl)-2-thiourea, a substance classified as acutely hazardous. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety Precautions & Hazard Assessment
This compound is a highly toxic compound with significant health risks. It is fatal if swallowed, causes skin irritation, and may provoke an allergic skin reaction.[1] Furthermore, it is a suspected carcinogen and may damage fertility or the unborn child.[2] When exposed to heat, it can decompose and release toxic fumes containing chlorides, nitrogen oxides, and sulfur oxides.[1][3][4]
Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the hazards. All personnel handling this chemical must be trained on its specific risks and the emergency procedures outlined below.
| Hazard Classification & Key Data | Reference |
| Acute Toxicity | Fatal if swallowed.[1][5] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[1] |
| Carcinogenicity | Suspected of causing cancer.[2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[2] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[2][6] |
| UN Number | UN2811 |
| EPA Hazardous Waste Code | P026[1][7] |
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The following PPE must be worn at all times when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Chemical splash goggles and a face shield.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, impervious clothing and boots should be worn.[3]
-
Respiratory Protection: All handling of the solid material should occur in a certified chemical fume hood.[3] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator is required.[3]
Step-by-Step Disposal Protocol
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) as an acutely hazardous waste.[7] Adherence to federal, state, and local regulations is mandatory.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with any other chemical waste.
-
Collect all waste, including contaminated PPE and cleaning materials, in a dedicated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and kept securely closed when not in use.
Step 2: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The EPA Hazardous Waste Code: "P026"
-
The hazard characteristics (e.g., "Toxic")
-
The accumulation start date.
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage area.
-
The storage area should be locked to prevent unauthorized access.[1][5]
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, including its identity, quantity, and location.
-
A hazardous waste manifest will be required for off-site transportation, which will be managed by the EHS department and the licensed disposal vendor.
Step 5: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate all non-essential personnel from the area.
-
Alert your colleagues and the EHS department.
-
If safe to do so, contain the spill to prevent it from spreading.
-
Wearing appropriate PPE, carefully collect the powdered material using a scoop or other suitable tools and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilate the area.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-(2-Chlorophenyl)-2-thiourea
This guide provides critical safety and logistical information for the handling and disposal of 1-(2-Chlorophenyl)-2-thiourea, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is fatal if swallowed, causes skin irritation, and may cause an allergic skin reaction.[1] Proper PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[2] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[3][2] | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[3] |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile rubber.[4] | Inspect gloves for integrity before each use.[3] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves in accordance with laboratory and local regulations.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when working outside a fume hood, if ventilation is inadequate, or if dust is generated.[3][2] A particulate filter respirator (e.g., P2) is suitable for dust formation.[5] | Ensure proper fit and training before using a respirator. The type of respirator will depend on the concentration and nature of the airborne contaminant.[2] |
| Protective Clothing | A lab coat, impervious clothing, and boots should be worn to prevent skin contact.[2] | Contaminated work clothing should not be allowed out of the workplace and should be laundered by informed individuals before reuse.[1][6] |
Operational and Handling Plan
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, dark, and well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[7][6]
-
Keep the container tightly closed when not in use.[7]
-
The storage area should be clearly labeled with the appropriate hazard warnings and stored in a locked cabinet or room to restrict access.[1][3]
2. Handling Procedures:
-
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the substance necessary for the experiment.[3]
-
Avoid the formation of dust.[3]
-
Wash hands thoroughly with soap and water after handling the compound.[1][3]
3. Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, non-combustible material like sand to avoid raising dust.[3][8]
-
With a clean shovel, place the material into a clean, dry, and labeled container for disposal.[8]
-
Ventilate and wash the spill area after clean-up is complete.[6]
-
-
Large Spill:
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor.[1][4] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] |
| Inhalation | Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][4] If skin irritation or rash occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[1][4] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: This material may need to be disposed of as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.[6]
-
Disposal Procedure:
Workflow for Handling and Disposal
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. hillbrothers.com [hillbrothers.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. This compound(5344-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. THIOUREA, (2-CHLOROPHENYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
